Bendamustine D4
説明
特性
分子式 |
C16H21Cl2N3O2 |
|---|---|
分子量 |
362.3 g/mol |
IUPAC名 |
4-[5-[2-chloroethyl-(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid |
InChI |
InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23)/i7D2,9D2 |
InChIキー |
YTKUWDBFDASYHO-BSFGQKQYSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(CCCl)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C |
正規SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O |
製品の起源 |
United States |
Foundational & Exploratory
Synthesis and Isotopic Labeling of Bendamustine-D4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Bendamustine-D4. Bendamustine is a bifunctional mechlorethamine derivative with potent alkylating and antimetabolite activities, widely used in the treatment of various cancers.[1] The deuterated analog, Bendamustine-D4, serves as a crucial internal standard for pharmacokinetic and metabolic studies, enabling precise quantification of the parent drug in biological matrices by mass spectrometry. This guide details the synthetic pathway, experimental protocols, and relevant quantitative data, and includes visualizations to elucidate the process.
Overview of Bendamustine-D4 Synthesis
The synthesis of Bendamustine-D4 involves the introduction of four deuterium atoms onto one of the 2-chloroethyl side chains of the Bendamustine molecule. The formal chemical name for Bendamustine-D4 hydrochloride is 5-[(2-chloroethyl)(2-chloroethyl-1,1,2,2-d4)amino]-1-methyl-1H-benzimidazole-2-butanoic acid, monohydrochloride. The general synthetic strategy adapts established routes for unlabeled Bendamustine, substituting a deuterated precursor at a key step.
The core of the synthesis involves a multi-step process starting from the construction of the benzimidazole ring system, followed by the introduction of the bis(2-chloroethyl)amino group, and finally, hydrolysis to yield the carboxylic acid. The isotopic label is introduced during the formation of the bis(2-hydroxyethyl)amino intermediate by using a deuterated ethylene oxide or 2-haloethanol.
Key Synthetic Steps:
-
Formation of the Benzimidazole Core: Synthesis of the central 1-methyl-1H-benzimidazole-2-butanoic acid moiety.
-
Introduction of the Amino Group: Nitration followed by reduction to introduce an amino group at the 5-position.
-
Isotopic Labeling via Alkylation: Alkylation of the 5-amino group with a deuterated precursor to form the bis(2-hydroxyethyl-d4)amino group.
-
Chlorination: Conversion of the hydroxyl groups to chloro groups.
-
Hydrolysis: Hydrolysis of the ester group to the final carboxylic acid.
Experimental Protocols
The following protocols are based on established synthetic routes for Bendamustine and have been adapted for the synthesis of the D4-labeled analog.
Synthesis of Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate
This intermediate is a common precursor for Bendamustine synthesis. A general procedure is outlined below:
-
Acylation: 2-Chloro-5-nitroaniline is reacted with glutaric anhydride in a suitable solvent like toluene at elevated temperatures (e.g., 80°C) to yield an intermediate.[2]
-
Substitution and Cyclization: The intermediate is then reacted with an aqueous solution of methylamine, followed by cyclization and esterification in the presence of an acid catalyst (e.g., sulfuric acid) in ethanol to form ethyl 1-methyl-5-nitro-1H-benzimidazole-2-butyrate.[2]
-
Reduction: The nitro group is reduced to an amino group using a reducing agent such as sodium dithionite or catalytic hydrogenation (e.g., Pd/C, H2) to yield ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate.
Synthesis of Bendamustine-D4 Hydrochloride
-
Alkylation with Deuterated Precursor: Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate is reacted with ethylene oxide-d4 or 2-chloroethanol-d4 in the presence of a base (e.g., sodium acetate) and acetic acid in water. This reaction introduces the bis(2-hydroxyethyl-d4)amino group.
-
Chlorination: The resulting dihydroxy ester intermediate, 4-{5-[bis-(2-hydroxy-ethyl-d4)-amino]-1-methyl-1H-benzimidazol-2-yl}-butyric acid ethyl ester, is dissolved in a chlorinated solvent like chloroform and treated with a chlorinating agent such as thionyl chloride at low temperatures (e.g., 0-5°C).[3] This converts the hydroxyl groups to chloro groups, yielding the ethyl ester of Bendamustine-D4.
-
Hydrolysis: The ethyl ester is then hydrolyzed to the carboxylic acid by heating with concentrated hydrochloric acid. This step also forms the hydrochloride salt of the final product.[3]
-
Purification: The crude Bendamustine-D4 hydrochloride is purified by recrystallization from a suitable solvent system, such as water/acetone, to yield the final product with high purity.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and characterization of Bendamustine and its deuterated analog.
| Parameter | Value | Reference |
| Purity of Bendamustine Hydrochloride (Non-labeled) | ||
| Purity after reductive alkylation and hydrolysis | 99.1% | |
| Purity of a deschloro dimer impurity | 95.63% | |
| Yield of Bendamustine Hydrochloride (Non-labeled) | ||
| Overall yield of purified product | 76.2% | |
| Yield of an intermediate step | 95% | |
| Isotopic Purity of Bendamustine-D4 | ||
| Deuterated forms (d1-d4) | ≥99% | |
| Molecular Properties of Bendamustine-D4 Hydrochloride | ||
| Molecular Formula | C16H17Cl2D4N3O2 • HCl | |
| Molecular Weight | 398.8 |
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationship in the application of Bendamustine-D4.
Caption: Synthetic workflow for Bendamustine-D4 Hydrochloride.
Caption: Use of Bendamustine-D4 in LC-MS/MS quantification.
Conclusion
The synthesis of Bendamustine-D4 is a critical process for the development and clinical evaluation of Bendamustine. By incorporating a stable isotopic label, researchers can perform highly accurate and precise quantitative analyses, which are essential for understanding the drug's pharmacokinetics and metabolism. The methods described in this guide provide a framework for the synthesis and application of this important analytical standard. The availability of high-purity Bendamustine-D4 is indispensable for advancing the clinical development and therapeutic monitoring of Bendamustine.
References
Bendamustine D4: A Technical Guide for Researchers
This in-depth technical guide provides essential information on Bendamustine D4, a deuterated analog of the alkylating agent Bendamustine. Designed for researchers, scientists, and drug development professionals, this document outlines key analytical data, experimental protocols for its quantification, and visual representations of its chemical structure and analytical workflows. This compound is primarily utilized as an internal standard for the accurate quantification of Bendamustine in biological matrices using mass spectrometry-based assays.[1]
Core Analytical Data
The following tables summarize the essential quantitative and qualitative information for this compound.
| Identifier | Value |
| Product Name | Bendamustine-d4 (hydrochloride) |
| CAS Number | 2802569-31-7 |
| Chemical Formula | C₁₆H₁₇D₄Cl₂N₃O₂ • HCl |
| Molecular Weight | 398.8 g/mol |
| Purity | ≥99% deuterated forms (d₁-d₄)[1] |
| Appearance | A solid |
| Solubility | Soluble in DMSO and Methanol[1] |
| Storage | -20°C |
| Stability | ≥ 4 years[1] |
Chemical Structure and Deuteration
This compound is structurally identical to Bendamustine, with the exception of four deuterium atoms replacing hydrogen atoms on the chloroethyl side chain. This isotopic labeling results in a distinct mass shift, allowing it to be differentiated from the unlabeled drug in mass spectrometry analysis, while maintaining similar chemical and chromatographic properties.
Caption: Chemical structure of this compound, highlighting the core components.
Experimental Protocols
The quantification of Bendamustine in biological samples is a critical aspect of pharmacokinetic and drug metabolism studies. This compound serves as an ideal internal standard for these assays. Below are representative protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Aliquoting: Transfer 200 µL of plasma or diluted urine sample to a clean microcentrifuge tube.[2]
-
Internal Standard Spiking: Add a known concentration of this compound solution to the sample.
-
Acidification: Acidify the sample mixture to stabilize the analytes.
-
Solid Phase Extraction:
-
Condition an appropriate SPE cartridge.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes of interest (Bendamustine and this compound) with a suitable solvent.
-
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A Synergi Hydro RP or Synergi Polar RP column is suitable for separation.
-
Mobile Phase: A gradient elution using 5mM ammonium formate with 0.1% formic acid in water and methanol is typically employed.
-
Flow Rate: A constant flow rate is maintained.
-
Injection Volume: A small volume of the reconstituted sample is injected.
-
-
Mass Spectrometric Detection:
-
Ionization: Use an electrospray ionization (ESI) source in positive mode.
-
Detection: A triple quadrupole mass spectrometer is used for detection.
-
Monitoring: Monitor the specific mass-to-charge (m/z) transitions for both Bendamustine and this compound.
-
The quantifiable range for bendamustine using this method is typically 0.5-500 ng/mL in plasma and 0.5-50 μg/mL in urine. The assay should be validated for accuracy and precision, with inter- and intra-assay accuracies within ±15% of the nominal values and coefficients of variation (CV) below 15%.
Workflow and Signaling
Certificate of Analysis Workflow
The issuance of a Certificate of Analysis for a reference standard like this compound follows a stringent quality control process to ensure its identity, purity, and concentration.
Caption: General workflow for the generation of a Certificate of Analysis.
Bendamustine's Mechanism of Action
Bendamustine is a bifunctional alkylating agent that exhibits both alkylating and purine analog properties. Its cytotoxic effects are primarily due to the cross-linking of DNA, which leads to DNA damage, inhibition of DNA synthesis and repair, and ultimately, apoptosis.
Caption: Simplified signaling pathway of Bendamustine's mechanism of action.
This technical guide provides a foundational understanding of this compound for research and development purposes. For specific batch information, always refer to the Certificate of Analysis provided by the supplier.
References
In-Depth Technical Guide to the Physical and Chemical Properties of Bendamustine D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of Bendamustine D4, a deuterated analog of the alkylating agent Bendamustine. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.
Chemical and Physical Data
This compound is a stable, isotopically labeled version of Bendamustine, primarily utilized as an internal standard for the quantification of Bendamustine in biological matrices by mass spectrometry.[1][2][3] The deuterium labeling provides a distinct mass difference, allowing for precise and accurate measurements.
General Information
| Property | Value | Reference(s) |
| Chemical Name | 5-[(2-chloroethyl)(2-chloroethyl-1,1,2,2-d₄)amino]-1-methyl-1H-benzimidazole-2-butanoic acid, monohydrochloride | [2] |
| Synonyms | SDX-105-d4 | [3] |
| CAS Number | 2802569-31-7 | |
| Physical Form | Solid |
Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₇D₄Cl₂N₃O₂ • HCl | |
| Molecular Weight | 398.8 g/mol | |
| Purity | ≥99% deuterated forms (d₁-d₄) |
For comparison, the properties of the non-deuterated Bendamustine free base and hydrochloride salt are provided below.
| Property | Compound | Value | Reference(s) |
| Molecular Formula | Bendamustine (free base) | C₁₆H₂₁Cl₂N₃O₂ | |
| Molecular Weight | Bendamustine (free base) | 358.26 g/mol | |
| CAS Number | Bendamustine (free base) | 16506-27-7 | |
| Molecular Formula | Bendamustine Hydrochloride | C₁₆H₂₁Cl₂N₃O₂ • HCl | |
| Molecular Weight | Bendamustine Hydrochloride | 394.72 g/mol | |
| CAS Number | Bendamustine Hydrochloride | 3543-75-7 |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 149-151°C (for Bendamustine HCl) | |
| Solubility | Soluble in DMSO and Methanol. |
Quantitative solubility data for the non-deuterated Bendamustine hydrochloride provides further insight:
| Solvent | Solubility | Reference(s) |
| DMSO | ~50 mg/mL | |
| Methanol | ~50 mg/mL | |
| Ethanol | ~10 mg/mL | |
| Water | ~10 mg/mL |
Mechanism of Action
Bendamustine is a bifunctional alkylating agent with a unique chemical structure that includes a nitrogen mustard group, a benzimidazole ring, and a butyric acid side chain. This structure confers both alkylating and potential antimetabolite properties. The primary mechanism of action involves the alkylation of DNA, leading to the formation of intra-strand and inter-strand cross-links. This DNA damage triggers a cascade of cellular responses, culminating in cell cycle arrest and apoptosis.
DNA Damage and Repair
Bendamustine-induced DNA damage activates the DNA damage response (DDR) pathway. Key kinases such as ATM (Ataxia Telangiectasia Mutated) and Chk2 are activated, while ATR and Chk1 are not. Unlike other alkylating agents, bendamustine appears to preferentially activate the base excision repair (BER) pathway.
Cell Cycle Arrest and Apoptosis
The activation of the DDR pathway leads to cell cycle arrest, primarily at the G2/M phase. This is mediated by the ATM-Chk2-Cdc25A pathway, resulting in the inhibitory phosphorylation of Cdc2. Concurrently, ATM-mediated phosphorylation of p53 leads to the upregulation of p21, which also contributes to Cdc2 inhibition. If the DNA damage is irreparable, the cell undergoes apoptosis, which is characterized by the cleavage of caspase-3. Bendamustine can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate and reproducible analysis of this compound. The following sections outline methodologies for key experiments.
Synthesis of this compound
A common method for the synthesis of deuterated compounds like this compound is through hydrogen-deuterium (H-D) exchange.
General Protocol for H-D Exchange:
-
Reaction Setup: Bendamustine hydrochloride is dissolved in a deuterium source, such as D₂O, in the presence of a deuterium catalyst, like DCl.
-
Reaction Conditions: The reaction mixture is typically heated to facilitate the exchange of protons with deuterium atoms at specific positions on the molecule.
-
Purification: Following the reaction, the deuterated product is isolated and purified, often by recrystallization or chromatography.
-
Characterization: The final product is characterized by mass spectrometry to confirm the incorporation of deuterium and by NMR spectroscopy to determine the positions of deuteration.
Quantification by LC-MS/MS
This compound is an ideal internal standard for the quantification of Bendamustine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Representative LC-MS/MS Protocol:
-
Sample Preparation:
-
Spike plasma or urine samples with a known concentration of this compound (internal standard).
-
Perform protein precipitation with a solvent like methanol.
-
Alternatively, use solid-phase extraction (SPE) or liquid-liquid extraction for sample clean-up.
-
Evaporate the supernatant and reconstitute the residue in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a reverse-phase C18 column (e.g., Atlantis dC18).
-
Use a gradient or isocratic elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium formate or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for both Bendamustine and this compound using Multiple Reaction Monitoring (MRM).
-
Cell Cycle Analysis by Flow Cytometry
The effect of Bendamustine on the cell cycle can be assessed by flow cytometry.
General Protocol for Cell Cycle Analysis:
-
Cell Treatment: Treat cells with varying concentrations of Bendamustine for a specified duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them, typically with cold 70% ethanol, to permeabilize the cell membrane.
-
Staining: Stain the cells with a fluorescent DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the amount of DNA in each cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Detection by TUNEL Assay
Apoptosis, or programmed cell death, induced by Bendamustine can be detected using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.
General Protocol for TUNEL Assay:
-
Cell Treatment and Fixation: Treat cells with Bendamustine to induce apoptosis, followed by fixation and permeabilization.
-
Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTP (e.g., Br-dUTP or fluorescently labeled dUTP). TdT incorporates the labeled dUTP at the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.
-
Detection:
-
If using Br-dUTP, detect the incorporated label with a fluorescently-conjugated anti-BrdU antibody.
-
If using a directly fluorescently labeled dUTP, the signal can be detected directly.
-
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to quantify the percentage of apoptotic cells.
Conclusion
This compound is an essential tool for the accurate quantification of Bendamustine in preclinical and clinical research. A thorough understanding of its physical and chemical properties, as well as the mechanism of action of its non-deuterated counterpart, is critical for its effective application. The experimental protocols outlined in this guide provide a foundation for researchers to conduct reliable and reproducible studies involving this important compound.
References
Bendamustine D4: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Bendamustine D4, a deuterated internal standard for the sensitive and accurate quantification of the chemotherapeutic agent Bendamustine. This document outlines the core physicochemical properties of this compound, the mechanism of action of Bendamustine, detailed experimental protocols for its use in bioanalytical assays, and relevant clinical data.
Core Properties of this compound
This compound is a stable, isotopically labeled version of Bendamustine, designed for use as an internal standard in quantitative analysis by mass spectrometry.
| Property | Value | Reference |
| CAS Number | 2802569-31-7 (hydrochloride) | [1][2] |
| Molecular Formula | C16H17D4Cl2N3O2 | [3] |
| Molecular Formula (HCl Salt) | C16H17Cl2D4N3O2 • HCl | [1] |
| Molecular Weight | 362.29 g/mol (free base) | [4] |
| Molecular Weight (HCl Salt) | 398.8 g/mol | |
| Formal Name | 5-[(2-chloroethyl)(2-chloroethyl-1,1,2,2-d4)amino]-1-methyl-1H-benzimidazole-2-butanoic acid, monohydrochloride |
Mechanism of Action of Bendamustine
Bendamustine is a unique bifunctional molecule with both alkylating and purine analog properties. Its primary mechanism of action involves the creation of extensive and durable DNA damage, which distinguishes it from other alkylating agents.
The cytotoxic effects of bendamustine are primarily due to the alkylation of DNA, leading to the formation of intra-strand and inter-strand cross-links. This damage disrupts DNA replication and transcription, ultimately triggering cell death pathways. Unlike other alkylators that primarily activate alkyltransferase DNA repair mechanisms, bendamustine induces the base excision repair (BER) pathway. The complexity and longer duration of BER may contribute to the potent and lasting DNA damage observed with bendamustine treatment.
Bendamustine-induced DNA damage activates a cascade of signaling pathways involved in the DNA damage stress response. This includes the activation of p53-dependent pathways, inhibition of mitotic checkpoints, and ultimately, induction of apoptosis or mitotic catastrophe. The benzimidazole ring in its structure may also contribute to its antimetabolite properties.
Experimental Protocol: Quantification of Bendamustine in Human Plasma using LC-MS/MS
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of bendamustine in human plasma, utilizing this compound as an internal standard.
1. Sample Preparation
-
Thaw human plasma samples on ice.
-
To a 200 µL aliquot of plasma, add the internal standard solution (this compound).
-
Acidify the sample to improve stability.
-
Perform solid-phase extraction (SPE) to separate the analyte and internal standard from the plasma matrix.
-
Elute the compounds, evaporate the solvent, and reconstitute the extract in the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A reverse-phase C18 column (e.g., Synergi Hydro RP) is suitable.
-
Mobile Phase: A gradient elution using ammonium formate with formic acid in water and methanol.
-
Flow Rate: As per column specifications.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Transitions: Monitor specific precursor-to-product ion transitions for both bendamustine and this compound.
-
3. Quantification
-
Construct a calibration curve by plotting the peak area ratio of bendamustine to this compound against the concentration of the calibration standards.
-
Determine the concentration of bendamustine in the plasma samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data
The following tables summarize key pharmacokinetic parameters of bendamustine and efficacy data from clinical trials.
Table 1: Pharmacokinetic Parameters of Bendamustine in Plasma
| Parameter | Value | Reference |
| Elimination Half-life (t1/2) | ~49.1 min | |
| Volume of Distribution (Vd) | 18.3 L/m² | |
| Clearance (Cl) | 265 mL/min/m² | |
| Maximum Concentration (Cmax) at 120 mg/m² | ~5746 ng/mL | |
| Area Under the Curve (AUC0–24) at 120 mg/m² | ~7121 ng·h/mL |
Table 2: Efficacy Data in Chronic Lymphocytic Leukemia (CLL)
| Endpoint | Bendamustine (N=153) | Chlorambucil (N=148) | p-value | Reference |
| Overall Response Rate | 59% (90 patients) | 26% (38 patients) | <0.0001 | |
| Complete Response | 8% (13 patients) | <1% (0 patients) | - |
Table 3: Common Non-Hematologic Adverse Reactions (≥15%) in NHL Patients Treated with Bendamustine (120 mg/m²)
| Adverse Reaction | Frequency | Reference |
| Nausea | 75% | |
| Fatigue | 57% | |
| Vomiting | 40% | |
| Diarrhea | 37% | |
| Pyrexia (Fever) | 34% |
This guide provides a foundational understanding of this compound and its application in the quantitative analysis of Bendamustine. For further details on specific experimental conditions and clinical applications, researchers are encouraged to consult the referenced literature.
References
- 1. Mechanism of action: the unique pattern of bendamustine-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What is the mechanism of Bendamustine Hydrochloride? [synapse.patsnap.com]
- 4. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Isotopic Purity and Enrichment of Bendamustine D4
For researchers, scientists, and drug development professionals, understanding the isotopic purity and enrichment of deuterated active pharmaceutical ingredients such as Bendamustine D4 is critical for ensuring analytical accuracy and therapeutic efficacy. This guide provides a comprehensive overview of the core principles, analytical methodologies, and data interpretation related to the isotopic composition of this compound.
Bendamustine is a nitrogen mustard derivative with a purine-like benzimidazole ring, functioning as an alkylating agent in cancer therapy.[1][2] Its deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[3][4][5] The stable isotope label ensures that the physicochemical properties of the molecule remain nearly identical to the parent drug, while the mass difference allows for clear differentiation.
Quantitative Data on Isotopic Purity and Enrichment
The isotopic purity of a deuterated compound refers to the proportion of molecules that contain the intended number of deuterium atoms at the specified positions. Isotopic enrichment is a measure of the abundance of the desired isotope (deuterium) at these positions. High isotopic purity is crucial to minimize cross-talk between the analytical signals of the deuterated standard and the unlabeled analyte.
Quantitative data for this compound is typically provided by the manufacturer in a Certificate of Analysis. While specific batch data may vary, the general specifications are outlined below.
| Parameter | Specification | Source |
| Isotopic Enrichment | ≥99% deuterated forms (d1-d4) | Cayman Chemical |
| Chemical Purity | ≥98% |
Experimental Protocols for Determining Isotopic Purity and Enrichment
The determination of isotopic purity and enrichment of this compound primarily relies on two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is the most common method for determining the isotopic distribution of deuterated compounds.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration suitable for LC-MS analysis (e.g., 1 µg/mL).
-
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization, is common.
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally appropriate.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is used to generate protonated molecular ions [M+H]+.
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is required to resolve the isotopic peaks.
-
Data Acquisition: Acquire full scan mass spectra over a relevant m/z range to encompass the isotopic cluster of this compound.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled (d0) and deuterated (d1, d2, d3, d4) forms of Bendamustine.
-
Integrate the areas of the corresponding peaks in the mass spectrum.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution.
-
The isotopic enrichment is reported as the percentage of the desired d4 species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a valuable tool for confirming the positions of deuterium incorporation and for estimating the degree of deuteration.
Methodology:
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
Data Analysis:
-
Compare the ¹H NMR spectrum of this compound with that of an unlabeled Bendamustine standard.
-
The signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity in the spectrum of this compound.
-
The degree of deuteration at each position can be estimated by comparing the integration of the residual proton signals to the integration of a signal from a non-deuterated position in the molecule.
-
Mandatory Visualizations
The following diagrams illustrate the workflow for determining the isotopic purity of this compound and the logical relationship for the calculation of isotopic enrichment.
Caption: Experimental workflow for isotopic purity determination.
Caption: Logical flow for isotopic enrichment calculation.
References
- 1. Bendamustine - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Bendamustine-d4: A Technical Guide to Solubility
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility characteristics of Bendamustine-d4, a deuterated internal standard crucial for the accurate quantification of the chemotherapeutic agent bendamustine. Understanding the solubility of Bendamustine-d4 in various solvents is fundamental for the development of analytical methods, formulation studies, and preclinical research.
While specific quantitative solubility data for Bendamustine-d4 is limited in publicly available literature, its physicochemical properties are expected to be nearly identical to its non-deuterated counterpart, Bendamustine hydrochloride. Therefore, this guide leverages available data for Bendamustine hydrochloride as a strong proxy to provide a thorough understanding of its solubility profile.
Solubility Data Summary
The solubility of Bendamustine and its deuterated analog is a critical parameter for its handling, formulation, and analytical characterization. The following tables summarize the available quantitative and qualitative solubility data in various organic and aqueous solvents.
Table 1: Quantitative Solubility of Bendamustine Hydrochloride in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) | Notes |
| Dimethyl Sulfoxide (DMSO) | 311.7 | Room Temperature | Saturated solution analysis by HPLC. |
| Dimethylacetamide (DMA) | 56.2 | Room Temperature | Saturated solution analysis by HPLC. |
| 66% DMA / 34% Propylene Glycol (PG) | 110.1 | Room Temperature | Saturated solution analysis by HPLC. |
| 25 mg/mL Niacinamide in DMA | 61.3 | Room Temperature | Saturated solution analysis by HPLC. |
| Dimethylformamide (DMF) | 71.8 | Room Temperature | Saturated solution analysis by HPLC. |
| 1-methyl-2-pyrrolidone (NMP) | >50 | Room Temperature | Data from patent literature. |
| 1,3-dimethyl-2-imidazolidinone (DMI) | >50 | Room Temperature | Data from patent literature. |
| Propylene Carbonate (PC) | 7.7 | Room Temperature | Saturated solution analysis by HPLC. |
| Methanol | ~50 | Not Specified | From product information sheet. |
| Ethanol | ~10 | Not Specified | From product information sheet. |
| Water | ~10 | Not Specified | From product information sheet. |
| 0.9% Saline | 10.5 | Room Temperature | With solubilizers (PEG400:PG 90:10). |
| 2.5% Dextrose / 0.45% Saline | 14.2 | Room Temperature | With solubilizers (PEG400:PG 90:10). |
Table 2: Qualitative and pH-Dependent Aqueous Solubility of Bendamustine Hydrochloride
| Solvent | Solubility | pH | Temperature (°C) |
| Methanol | Soluble | Not Applicable | Not Specified |
| DMSO | Soluble | Not Applicable | Not Specified |
| Water | Sparingly Soluble | Not Applicable | Not Specified |
| Water | 7.8 mg/mL | 1.9 | 25 |
| Water | 0.32 mg/mL | 3.2 | 25 |
| Water | 2.3 mg/mL | 4.1 | 25 |
| Water | 16.87 mg/mL | 5.9 | 25 |
| Acetone | Insoluble | Not Applicable | Not Specified |
| Tetrahydrofuran (THF) | Insoluble | Not Applicable | Not Specified |
Experimental Protocols
The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. Below is a detailed methodology based on cited literature for determining the equilibrium solubility of a compound like Bendamustine-d4.
Protocol: Equilibrium Solubility Determination by HPLC
1. Objective: To determine the saturation solubility of Bendamustine-d4 in a specific solvent.
2. Materials:
- Bendamustine-d4 (solid)
- Solvent of interest (e.g., DMSO, Water, 0.9% Saline)
- Microcentrifuge tubes
- Lab-Quake or equivalent rotator/shaker
- Microcentrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
- Calibrated analytical balance
- Syringe filters (e.g., 0.2 µm)
- Volumetric flasks and pipettes
3. Methodology:
Visualizations
Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of Bendamustine-d4.
Logical Relationship of Bendamustine Forms
Caption: Relationship between Bendamustine and its deuterated form, Bendamustine-d4.
Bendamustine D4: A Technical Safety and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data sheet (SDS) information for Bendamustine D4. It includes a comprehensive summary of its physicochemical and toxicological properties, a detailed description of standardized experimental protocols for toxicity assessment, and a visual representation of its mechanistic pathways. This document is intended to serve as a critical resource for professionals in research and drug development, offering a consolidated source of safety and mechanistic information.
Physicochemical and Toxicological Data
The following tables summarize the key quantitative data for this compound and its parent compound, Bendamustine. This information is essential for risk assessment and the implementation of appropriate safety protocols in a laboratory setting.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Chemical Name | 4-(5-((2-chloroethyl)(2-chloroethyl-1,1,2,2-d4)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid, monohydrochloride | Cayman Chemical[1] |
| CAS Number | 2802569-31-7 | Cayman Chemical[1] |
| Molecular Formula | C₁₆H₁₇D₄Cl₂N₃O₂ · HCl | Cayman Chemical[2] |
| Molecular Weight | 398.8 g/mol | Cayman Chemical[2] |
| Appearance | Solid | Cayman Chemical[1] |
| Solubility | Soluble in DMSO and Methanol | Cayman Chemical |
| Storage Temperature | -20°C | Cayman Chemical |
| Stability | ≥ 4 years | Cayman Chemical |
Table 2: Toxicological Data
| Parameter | Value | Species | Route | Source |
| Acute Toxicity (LD50) | 200 mg/kg | Rat | Oral | Cayman Chemical |
| Acute Toxicity (LD50) | 71 mg/kg | Mouse | Intraperitoneal | Cayman Chemical |
| Carcinogenicity | Suspected of causing cancer (Category 2) | N/A | N/A | Cayman Chemical, Sigma-Aldrich |
| Reproductive Toxicity | May damage fertility or the unborn child (Category 1B) | N/A | N/A | Cayman Chemical |
| Germ Cell Mutagenicity | Suspected of causing genetic defects (Category 2) | N/A | N/A | Sigma-Aldrich |
GHS Hazard and Precautionary Statements
This compound is classified as a hazardous substance. The following tables outline its GHS hazard classifications and the corresponding precautionary statements that should be followed to ensure safe handling.
Table 3: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child |
| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects |
Sources: Cayman Chemical, Sigma-Aldrich
Table 4: GHS Precautionary Statements
| Type | Code | Statement |
| Prevention | P201 | Obtain special instructions before use. |
| P202 | Do not handle until all safety precautions have been read and understood. | |
| P264 | Wash skin thoroughly after handling. | |
| P270 | Do not eat, drink or smoke when using this product. | |
| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. | |
| Response | P301 + P310 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. |
| P308 + P313 | IF exposed or concerned: Get medical advice/ attention. | |
| P330 | Rinse mouth. | |
| Storage | P405 | Store locked up. |
| Disposal | P501 | Dispose of contents/ container to an approved waste disposal plant. |
Source: Sigma-Aldrich
Experimental Protocols
Detailed experimental protocols for the toxicological studies of this compound are not publicly available in the provided safety data sheets. However, the determination of acute oral toxicity (LD50) typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following is a generalized methodology based on the OECD Test Guideline 425 for Acute Oral Toxicity.
Acute Oral Toxicity (LD50) Test - Up-and-Down Procedure (UDP)
Objective: To determine the median lethal dose (LD50) of a substance when administered orally. This method is designed to minimize the number of animals required.
Test Animals:
-
Species: Rat (preferred), other rodent species may be used.
-
Sex: Typically, female rats are used as they are often slightly more sensitive.
-
Health: Healthy, young adult animals are used.
Procedure:
-
Dosing: The test substance is administered in a single dose by gavage. Animals are fasted prior to dosing.
-
Sequential Dosing: Animals are dosed one at a time, typically at 48-hour intervals.
-
Dose Adjustment:
-
The first animal receives a dose that is a step below the best preliminary estimate of the LD50.
-
If the animal survives, the next animal receives a higher dose.
-
If the animal dies, the next animal receives a lower dose.
-
-
Observations:
-
Animals are observed closely for the first 30 minutes, periodically during the first 24 hours (with special attention in the first 4 hours), and then daily for a total of 14 days.
-
Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body weight is recorded weekly.
-
-
Termination: The test is concluded when one of the stopping criteria is met, which is based on the number of reversals in outcomes (survival vs. death).
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Mechanistic Pathways
Bendamustine is a bifunctional alkylating agent that exerts its cytotoxic effects through multiple mechanisms, primarily involving DNA damage and the subsequent activation of cell death pathways.
DNA Damage and Repair Pathway
Bendamustine's primary mechanism of action is the alkylation of DNA, which leads to the formation of intra-strand and inter-strand cross-links. This extensive DNA damage triggers a cellular stress response. Unlike some other alkylating agents, bendamustine appears to activate a base excision DNA repair (BER) pathway. If the DNA damage is too severe to be repaired, the cell cycle is arrested, and apoptosis is initiated.
Caption: this compound induces DNA damage, leading to repair or cell death.
Apoptosis Induction Pathway
The irreparable DNA damage caused by Bendamustine activates p53-dependent stress response pathways, leading to apoptosis (programmed cell death). This process involves the activation of a cascade of caspases, which are proteases that execute the apoptotic process. Bendamustine can also induce mitotic catastrophe, a form of cell death that occurs during mitosis due to significant DNA damage.
Caption: this compound triggers apoptosis through DNA damage-induced pathways.
References
Bendamustine and its primary metabolites M3 and M4
An In-Depth Technical Guide to Bendamustine and its Primary Metabolites, M3 and M4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendamustine is a unique bifunctional chemotherapeutic agent, possessing both alkylating and purine analog properties.[1][2] First synthesized in the German Democratic Republic, it is now a critical treatment for various hematological malignancies, including chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL).[1] The structure of bendamustine is characterized by a nitrogen mustard group, a benzimidazole ring, and a butyric acid side chain.[3] While bendamustine itself is the primary active agent, its metabolism gives rise to two key active metabolites: γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4).[3] This guide provides a comprehensive technical overview of the core pharmacology, metabolism, and experimental evaluation of bendamustine and these two primary metabolites.
Chemical and Physical Properties
A clear understanding of the physicochemical characteristics of bendamustine and its metabolites is fundamental for research and development. The key properties are summarized below.
| Property | Bendamustine | γ-hydroxybendamustine (M3) | N-desmethyl-bendamustine (M4) |
| IUPAC Name | 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)-3-hydroxybutanoic acid | 4-(5-(bis(2-chloroethyl)amino)-1H-benzo[d]imidazol-2-yl)butanoic acid |
| Molecular Formula | C₁₆H₂₁Cl₂N₃O₂ | C₁₆H₂₁Cl₂N₃O₃ | C₁₅H₁₉Cl₂N₃O₂ |
| Molecular Weight | 358.26 g/mol | 374.26 g/mol | 344.23 g/mol |
| Structure | 4-{5-[bis(2-chloroethyl)amino]-1-methyl-1H-1,3-benzodiazol-2-yl}butanoic acid | γ-hydroxybendamustine (Bendamustine metabolite M3) | N-desmethyl-bendamustine (Bendamustine metabolite M4) |
Metabolism of Bendamustine
Bendamustine undergoes extensive metabolism through multiple pathways. The primary route is non-enzymatic hydrolysis of the chloroethyl side chains, leading to the formation of the significantly less active monohydroxy (HP1) and dihydroxy (HP2) metabolites.
A minor but significant metabolic pathway involves the hepatic cytochrome P450 (CYP) isoenzyme, specifically CYP1A2. This enzymatic process results in the formation of the two active metabolites, M3 and M4. M3 is formed through the γ-oxidation of the butyric acid side chain, while M4 is produced via N-demethylation of the benzimidazole ring.
Pharmacological Activity
Mechanism of Action
Bendamustine's cytotoxic effects are primarily attributed to its function as a bifunctional alkylating agent. The nitrogen mustard group forms covalent bonds with electron-rich nucleophilic moieties in DNA, leading to the formation of intra- and inter-strand cross-links. This extensive and durable DNA damage disrupts DNA replication and repair processes, ultimately triggering cell death pathways. The benzimidazole ring may also contribute to its activity, potentially acting as a purine analog.
The downstream consequences of bendamustine-induced DNA damage include the activation of p53-mediated apoptosis and the induction of mitotic catastrophe.
Activity of M3 and M4 Metabolites
Both M3 and M4 exhibit cytotoxic activity. The potency of M3 is considered to be approximately equivalent to that of the parent compound, bendamustine. In contrast, M4 is significantly less potent, with an activity estimated to be five- to ten-fold lower than bendamustine.
Despite their inherent activity, the contribution of M3 and M4 to the overall therapeutic effect of bendamustine is thought to be minimal. This is due to their substantially lower plasma concentrations compared to the parent drug; plasma levels of M3 are approximately 1/10th, and M4 are 1/100th that of bendamustine.
Pharmacokinetics
The pharmacokinetic profiles of bendamustine and its active metabolites have been well-characterized. Following intravenous administration, bendamustine concentrations peak at the end of the infusion. The drug is highly protein-bound (94-96%), primarily to albumin. Elimination is rapid, with a short effective half-life for the parent compound.
| Parameter | Bendamustine | γ-hydroxybendamustine (M3) | N-desmethyl-bendamustine (M4) |
| Cmax (at 120 mg/m² dose) | ~8.6 µg/mL | ~0.3 µg/mL (3.4-4.4% of parent Cmax) | ~0.07 µg/mL (0.6-0.9% of parent Cmax) |
| Tmax | ~1 hour (end of infusion) | ~1.2-1.3 hours | ~1.2-1.3 hours |
| AUC (at 120 mg/m² dose) | ~10.2 µg·h/mL | ~1.25 µg·h/mL | ~0.115 µg·h/mL |
| Elimination Half-life (t½) | ~40 minutes (effective) | ~3 hours / 38-44 minutes | ~30 minutes / 32-34 minutes |
| Volume of Distribution (Vz) | ~16.7 L | Not reported | Not reported |
| Plasma Clearance (CL) | ~24.1 L/h | Not reported | Not reported |
Note: Discrepancies in reported half-life values may be due to different pharmacokinetic models and study populations.
Experimental Protocols
Pharmacokinetic Analysis: LC-MS/MS Method
A sensitive and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying bendamustine, M3, and M4 in biological matrices.
-
Sample Preparation:
-
Collect blood samples in K₂EDTA tubes at specified time points (e.g., pre-dose, during infusion, and at multiple points post-infusion).
-
Centrifuge within 30 minutes at 4°C to separate plasma.
-
Due to the instability of bendamustine in aqueous solutions, urine samples are often stabilized by dilution (e.g., 100-fold) with control human plasma.
-
Acidify 200 µL aliquots of plasma (or stabilized urine) and add an internal standard.
-
Perform solid-phase extraction (SPE) to isolate the analytes from the biological matrix.
-
Dry and reconstitute the extracts in a suitable solvent for injection.
-
-
Chromatographic Separation:
-
Inject the reconstituted extract onto a reverse-phase HPLC column (e.g., Synergi Hydro RP).
-
Employ gradient elution using mobile phases such as 5mM ammonium formate with 0.1% formic acid in water and methanol.
-
-
Mass Spectrometric Detection:
-
Utilize an electrospray ionization (ESI) source in positive mode.
-
Detect and quantify the analytes using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Quantification Range: The lower limit of quantification (LLOQ) is typically around 0.10-0.5 ng/mL for all three analytes in plasma.
In Vitro Cytotoxicity Assay: MTT/MTS Assay
The cytotoxic effects of bendamustine and its metabolites on cancer cell lines are commonly evaluated using tetrazolium reduction assays (e.g., MTT or MTS).
-
Cell Culture: Plate cancer cell lines (e.g., leukemia or lymphoma cells) in 96-well plates at a predetermined density.
-
Drug Treatment: Treat the cells with a range of concentrations of bendamustine, M3, or M4 for specific durations (e.g., 24, 48, 72 hours).
-
Assay Procedure:
-
Following the incubation period, add the MTT or MTS reagent to each well.
-
Incubate for a period (e.g., 1-4 hours) to allow viable cells to metabolize the tetrazolium salt into a colored formazan product.
-
Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot dose-response curves to determine the IC₅₀ value (the concentration of the drug that inhibits cell growth by 50%).
Conclusion
Bendamustine is a potent alkylating agent whose clinical efficacy is primarily driven by the parent molecule. While it is metabolized by CYP1A2 to two active metabolites, γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4), their low plasma concentrations render their contribution to the overall cytotoxic effect minimal. A thorough understanding of the distinct metabolic pathways, pharmacological activities, and pharmacokinetic profiles of bendamustine and its metabolites is essential for optimizing its clinical use and for the development of novel therapeutic strategies. The experimental protocols outlined provide a robust framework for the continued investigation of this important anticancer agent.
References
- 1. Bendamustine: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Bendamustine in Human Plasma using LC-MS/MS with Bendamustine-D4 Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of bendamustine in human plasma. The assay utilizes a stable isotope-labeled internal standard, Bendamustine-D4, to ensure high accuracy and precision. The sample preparation employs a straightforward protein precipitation protocol, offering excellent recovery and minimal matrix effects. Chromatographic separation is achieved on a C18 reversed-phase column with a gradient elution, providing good peak shape and resolution. The method is sensitive, specific, and has been validated over a clinically relevant concentration range. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of bendamustine.
Introduction
Bendamustine is a unique bifunctional alkylating agent with a purine-like benzimidazole ring, exhibiting significant efficacy in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma.[1] Its mechanism of action involves the induction of extensive and durable DNA damage, leading to the activation of the DNA-damage stress response, inhibition of mitotic checkpoints, and ultimately, apoptosis and mitotic catastrophe.[1][2][3] Given its potent cytotoxic activity and clinical importance, a reliable and sensitive bioanalytical method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and dose optimization.
LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. The use of a stable isotope-labeled internal standard, such as Bendamustine-D4, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality data. This application note details a validated LC-MS/MS method for the determination of bendamustine in human plasma using Bendamustine-D4 as the internal standard.
Experimental
Materials and Reagents
-
Bendamustine hydrochloride (purity ≥98%)
-
Bendamustine-D4 hydrochloride (purity ≥98%, isotopic purity ≥99%)[1]
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Human plasma (K2-EDTA)
-
Control blank plasma
Standard Solutions
Stock Solutions (1 mg/mL): Prepare stock solutions of bendamustine and Bendamustine-D4 by dissolving the accurately weighed compounds in methanol.
Working Standard Solutions: Prepare working standard solutions of bendamustine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to obtain a series of concentrations for calibration standards and quality control (QC) samples.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the Bendamustine-D4 stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 20 µL of the 100 ng/mL Bendamustine-D4 internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (see chromatographic conditions).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| System | Agilent 1200 Series HPLC or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 1 |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
| Autosampler Temp. | 4°C |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 7.0 | 90 |
| 7.1 | 10 |
| 10.0 | 10 |
Mass Spectrometry:
| Parameter | Condition |
| System | Sciex API 4000 or equivalent triple quadrupole mass spectrometer |
| Ion Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 20 psi |
| Collision Gas | 6 psi |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The following MRM transitions should be optimized for the specific instrument used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Bendamustine | 358.1 | 229.1 | 200 |
| Bendamustine-D4 | 362.1 | 233.1 | 200 |
*Note: The exact MRM transitions for Bendamustine-D4 were not explicitly found in the reviewed literature. The provided values are theoretical, based on a +4 Da mass shift from the unlabeled compound. It is highly recommended to perform an infusion of Bendamustine-D4 to empirically determine the optimal precursor and product ions on the specific mass spectrometer being used.
Results and Discussion
Method Validation
The bioanalytical method was validated according to the FDA guidelines for linearity, sensitivity, precision, accuracy, recovery, matrix effect, and stability.
Linearity and Sensitivity: The calibration curve was linear over the concentration range of 1 to 1000 ng/mL in human plasma. The coefficient of determination (r²) was consistently ≥0.99. The lower limit of quantification (LLOQ) was established at 1 ng/mL with a signal-to-noise ratio of >10.
Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at four QC levels: LLOQ, low, medium, and high. The results are summarized in Table 2. All values were within the acceptable limits of ±15% (±20% for LLOQ).
Table 2: Summary of Intra- and Inter-Day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| LLOQ | 1 | ≤ 15 | 85-115 | ≤ 20 | 80-120 |
| Low | 3 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| Medium | 100 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
| High | 800 | ≤ 15 | 85-115 | ≤ 15 | 85-115 |
Note: The values in this table are representative of typical performance for a validated bioanalytical method and are compiled from various sources. Actual results may vary.
Recovery and Matrix Effect: The extraction recovery of bendamustine was determined by comparing the peak areas of extracted samples to those of post-extraction spiked samples. The matrix effect was assessed by comparing the peak areas of post-extraction spiked samples with those of neat solutions. The method demonstrated consistent and high recovery with minimal matrix effect.
Stability: Bendamustine stability was evaluated under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicated that bendamustine is stable in human plasma under the tested conditions.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of bendamustine in human plasma.
Bendamustine Signaling Pathway
Caption: Simplified signaling pathway of bendamustine-induced cytotoxicity.
Conclusion
This application note describes a sensitive, specific, and reliable LC-MS/MS method for the quantification of bendamustine in human plasma using Bendamustine-D4 as an internal standard. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in clinical and research settings. The detailed protocol and validation data provide a solid foundation for laboratories to implement this method for pharmacokinetic and other studies involving bendamustine.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive LC-MS/MS Method for the Simultaneous Determination of Bendamustine and its Active Metabolite, γ-Hydroxybendamustine in Small Volume Mice and Dog Plasma and its Application to a Pharmacokinetic Study in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Bendamustine in Human Plasma and Urine by LC-FL Methods: Application in a Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Bendamustine in Human Plasma for Pharmacokinetic Studies Using Bendamustine-D4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the quantitative analysis of the alkylating agent bendamustine in human plasma. The methodology employs a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, utilizing bendamustine-D4, a stable isotope-labeled internal standard, to ensure high accuracy and precision. This method is suitable for pharmacokinetic (PK) studies in clinical and preclinical research, enabling reliable determination of key PK parameters. The protocol includes a comprehensive guide to sample preparation, chromatographic and mass spectrometric conditions, and data analysis.
Introduction
Bendamustine is a potent chemotherapeutic agent used in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[1] Understanding its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. Accurate quantification of bendamustine in biological matrices like plasma is therefore essential. Due to its chemical nature, bendamustine is susceptible to hydrolysis, necessitating careful sample handling and a reliable analytical method.[2]
The use of a stable isotope-labeled internal standard (SIL-IS), such as Bendamustine-D4, is the gold standard for quantitative LC-MS/MS analysis. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise quantification.[3][4][5] This application note details a validated method for the determination of bendamustine in human plasma using Bendamustine-D4 as the internal standard.
Principle of the Method
Plasma samples containing bendamustine are first fortified with a known concentration of the internal standard, Bendamustine-D4. The proteins in the plasma are then precipitated, and the supernatant is further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). The extracted sample is then analyzed by LC-MS/MS. The ratio of the peak area of bendamustine to the peak area of Bendamustine-D4 is used to calculate the concentration of bendamustine in the unknown sample by referencing a standard curve.
Quantitative Data Summary
The following table summarizes typical pharmacokinetic parameters of bendamustine observed in adult and pediatric patients following intravenous administration.
| Pharmacokinetic Parameter | Adult Population (120 mg/m²) | Pediatric Population (120 mg/m²) | Reference(s) |
| Cmax (ng/mL) | 5746 | 6806 | |
| Tmax (h) | ~1 (end of infusion) | ~1.1 (end of infusion) | |
| AUC0–24 (ng·h/mL) | 7121 | 8240 | |
| Effective Half-life (t½) | ~40 min | Not explicitly stated, but rapid distribution phase observed | |
| Terminal Half-life (t½) | ~110 h | Not explicitly stated |
Experimental Protocols
Materials and Reagents
-
Bendamustine hydrochloride reference standard
-
Bendamustine-D4 internal standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (K2EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or liquid-liquid extraction solvents (e.g., methyl tert-butyl ether)
-
Refrigerated centrifuge
-
Vortex mixer
-
Evaporation system (e.g., nitrogen evaporator)
Preparation of Stock and Working Solutions
-
Bendamustine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of bendamustine hydrochloride in methanol.
-
Bendamustine-D4 Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Bendamustine-D4 in methanol.
-
Working Standard Solutions: Serially dilute the bendamustine stock solution with a 50:50 mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (50 ng/mL): Dilute the Bendamustine-D4 stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation (Solid-Phase Extraction Protocol)
-
Thaw plasma samples on ice.
-
To 100 µL of plasma sample, standard, or quality control (QC), add 20 µL of the 50 ng/mL Bendamustine-D4 internal standard working solution and vortex briefly.
-
Add 200 µL of 0.1% formic acid in water to acidify the sample and precipitate proteins. Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Bendamustine: m/z 358.1 → 229.1Bendamustine-D4: m/z 362.1 → 233.1 |
| Collision Energy | Optimized for specific instrument |
| Source Temperature | 500°C |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Visualizations
Caption: Experimental workflow for bendamustine quantification in plasma.
Caption: Rationale for using a stable isotope-labeled internal standard.
References
- 1. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Bendamustine in Human Plasma and Urine by LC-FL Methods: Application in a Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Bendamustine in Human Plasma and Urine by LC-FL Methods: Application in a Drug Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Bendamustine in Human Urine Using Bendamustine-D4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of the anticancer agent bendamustine in human urine using a stable isotope-labeled internal standard, Bendamustine-D4, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Bendamustine is an alkylating agent used in the treatment of various hematologic malignancies.[1] Monitoring its excretion in urine is crucial for understanding its pharmacokinetics and metabolism.[2] A significant challenge in the bioanalysis of bendamustine is its instability in aqueous solutions, where it is prone to hydrolysis.[3][4] This protocol outlines a robust and sensitive LC-MS/MS method for the accurate quantification of bendamustine in human urine, employing Bendamustine-D4 as an internal standard to compensate for matrix effects and variations in sample processing and instrument response.[5] The use of a deuterated internal standard is considered the best practice for bioanalytical assays using mass spectrometry detection, as it shares similar physicochemical properties with the analyte, ensuring accurate quantification.
To minimize the degradation of bendamustine, a critical step involves the stabilization of urine samples by dilution with human plasma immediately after collection. The subsequent sample preparation involves solid-phase extraction (SPE) to isolate the analyte and internal standard from the complex urine matrix.
Experimental
Materials and Reagents
-
Bendamustine hydrochloride (Reference Standard)
-
Bendamustine-D4 hydrochloride (Internal Standard)
-
Human plasma (control)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Solid-phase extraction (SPE) cartridges (e.g., Synergi Hydro RP)
Instrumentation
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
High-performance liquid chromatography (HPLC) system
-
Analytical column (e.g., Synergi Hydro RP or Synergi Polar RP)
Sample Preparation
Due to the instability of bendamustine in aqueous solutions, urine samples must be stabilized immediately upon collection.
-
Stabilization: Dilute urine samples 100-fold with human plasma. For example, add 10 µL of urine to 990 µL of human plasma.
-
Internal Standard Spiking: To a 200 µL aliquot of the stabilized urine sample, add a known amount of Bendamustine-D4 internal standard solution.
-
Acidification: Acidify the sample to improve the stability of bendamustine.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute bendamustine and Bendamustine-D4 from the cartridge.
-
-
Evaporation and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions for the analysis of bendamustine.
Table 1: Chromatographic Conditions
| Parameter | Condition |
| HPLC Column | Synergi Hydro RP |
| Mobile Phase A | 5 mM Ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | Methanol |
| Flow Rate | Gradient elution |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
Table 2: Mass Spectrometric Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Bendamustine Transition | To be determined based on instrumentation |
| Bendamustine-D4 Transition | To be determined based on instrumentation |
| Collision Energy | To be optimized for the specific instrument |
| Declustering Potential | To be optimized for the specific instrument |
Method Validation
The analytical method should be validated according to regulatory guidelines to ensure its reliability.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Quantifiable Range | 0.5 - 50 µg/mL in urine |
| Accuracy | Within ±15% of nominal values (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
| Selectivity | No significant interference at the retention times of the analyte and IS |
| Matrix Effect | To be assessed |
| Stability | To be assessed under various storage conditions |
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for the analysis of bendamustine in urine.
Caption: Experimental workflow for Bendamustine analysis in urine.
Caption: Logical relationship of analyte and internal standard.
Conclusion
This application note details a reliable and sensitive LC-MS/MS method for the quantification of bendamustine in human urine. The use of Bendamustine-D4 as an internal standard and the immediate stabilization of urine samples are critical for achieving accurate and reproducible results. This protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring of bendamustine.
References
- 1. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application Notes: Therapeutic Drug Monitoring of Bendamustine using Bendamustine D4
Introduction
Bendamustine is a unique bifunctional alkylating agent with a purine-like benzimidazole ring, exhibiting significant activity against various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[1] Therapeutic Drug Monitoring (TDM) of bendamustine can be a valuable tool to optimize dosing, minimize toxicity, and maximize therapeutic efficacy. This document provides a detailed overview and protocol for the quantitative analysis of bendamustine in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Bendamustine D4 as a stable isotope-labeled internal standard.
Rationale for Therapeutic Drug Monitoring
Bendamustine therapy is associated with significant inter-individual pharmacokinetic variability. Factors such as patient metabolism, organ function, and drug-drug interactions can influence systemic exposure, leading to unpredictable responses and toxicities. Myelosuppression is a common dose-limiting toxicity of bendamustine.[2][3] TDM allows for the personalization of bendamustine dosage regimens to maintain drug concentrations within the therapeutic window, potentially improving treatment outcomes and reducing the risk of adverse events.
The Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative LC-MS/MS bioanalysis. This compound is an ideal internal standard because it shares near-identical physicochemical properties with the unlabeled analyte, bendamustine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively compensating for any variations in sample processing and matrix effects. As this compound has a different mass-to-charge ratio (m/z), it can be distinguished from the analyte by the mass spectrometer, allowing for highly accurate and precise quantification.
Bendamustine Metabolism and Signaling Pathway
Bendamustine is extensively metabolized in the liver. The primary routes of metabolism include hydrolysis to form monohydroxy (HP1) and dihydroxy (HP2) bendamustine, which are considered less active. Additionally, cytochrome P450 (CYP) 1A2 mediates the formation of two active metabolites, γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4).[4] However, the plasma concentrations of these active metabolites are significantly lower than the parent drug, suggesting that bendamustine itself is the primary contributor to its cytotoxic activity.[5] The primary mechanism of action of bendamustine involves the alkylation of DNA, leading to the formation of intra- and inter-strand cross-links. This damage disrupts DNA replication and repair, ultimately inducing cell cycle arrest and apoptosis.
Protocol: Quantification of Bendamustine in Human Plasma by LC-MS/MS
This protocol describes a method for the determination of bendamustine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as the internal standard.
Materials and Reagents
-
Bendamustine hydrochloride (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human plasma (K2EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Bendamustine Stock Solution (1 mg/mL): Accurately weigh and dissolve bendamustine hydrochloride in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the bendamustine stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.
Sample Preparation (Solid Phase Extraction)
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution (this compound).
-
Vortex mix for 10 seconds.
-
Add 200 µL of 0.1% formic acid in water and vortex.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the sample mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validated liquid chromatography-tandem mass spectrometry method for simultaneous quantitation of bendamustine and copanlisib in mouse plasma: Application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bendamustine Analysis Using Bendamustine D4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of bendamustine in biological matrices for quantitative analysis, utilizing Bendamustine D4 as an internal standard. The methodologies described are essential for accurate pharmacokinetic, bioequivalence, and toxicokinetic studies in drug development.
Introduction
Bendamustine is a potent alkylating agent used in the treatment of various cancers. Accurate quantification of bendamustine in biological samples is crucial for understanding its pharmacology and ensuring patient safety and efficacy. Due to its hydrolysis in aqueous solutions, proper sample handling and preparation are critical. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for correcting for analyte loss during sample processing and for variations in analytical instrument response, thereby ensuring the highest accuracy and precision of the results.
This guide details three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each method is presented with a detailed protocol, a summary of its performance characteristics, and a visual workflow diagram.
Quantitative Data Summary
The following table summarizes the performance characteristics of the different sample preparation techniques for bendamustine analysis. This data, compiled from various studies, allows for an easy comparison to select the most suitable method for specific research needs.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Matrix | Plasma, Brain Tissue | Urine, Plasma | Plasma, Urine |
| Recovery | 41.1% - 51.6% (Brain Tissue with Methanol)[1] | >90% (Urine with Dichloromethane) | 76.4% - 99.8% (Plasma with C18)[2] |
| Matrix Effect | 107.4% - 110.3% (Brain Tissue with Methanol)[1] | Minimal (with appropriate solvent) | Minimal (with appropriate wash steps) |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL (Brain Tissue)[1] | 2.5 ng/mL (Urine)[2] | 0.5 ng/mL (Plasma) |
| Intra-day Precision (%CV) | < 15% | < 9.86% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 9.02% | < 15% |
| Intra-day Accuracy | Within 15% | > 94.29% | Within 15% |
| Inter-day Accuracy | Within 15% | 99.75% - 101.74% | Within 15% |
Experimental Protocols
Protein Precipitation (PPT)
This method is rapid and simple, making it suitable for high-throughput analysis. It is particularly effective for initial sample clean-up.
Protocol for Plasma:
-
Sample Aliquoting: Pipette 200 µL of thawed plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution (e.g., 20 µL of a 1 µg/mL solution) to each sample, calibrator, and quality control sample.
-
Vortex: Briefly vortex the tubes to ensure homogeneity.
-
Precipitation: Add 600 µL of ice-cold acetonitrile (or methanol) to the sample.
-
Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex and Transfer: Vortex briefly and transfer the solution to an autosampler vial for injection.
Caption: Protein Precipitation Workflow for Bendamustine Analysis.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent.
Protocol for Urine:
-
Sample Aliquoting and Stabilization: To minimize degradation, add 100 µL of 6 M HCl to 5 mL of urine before aliquoting. Take a 500 µL aliquot of the stabilized urine sample into a clean glass tube.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution.
-
Vortex: Briefly vortex the tubes.
-
Extraction: Add 2 mL of dichloromethane to the tube.
-
Vortex/Mixing: Cap the tube and vortex or mix on a mechanical shaker for 15 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the lower organic layer (dichloromethane) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the LC-MS/MS mobile phase.
-
Vortex and Transfer: Vortex briefly and transfer to an autosampler vial for analysis.
Caption: Liquid-Liquid Extraction Workflow for Bendamustine Analysis.
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that can provide the cleanest extracts, leading to improved assay sensitivity and reduced matrix effects.
Protocol for Plasma:
-
Sample Aliquoting and Pre-treatment: Pipette 200 µL of plasma into a clean tube. Add the this compound internal standard working solution and vortex. Acidify the sample by adding 200 µL of 0.1 M hydrochloric acid and vortex.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry out.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 1-2 minutes.
-
Elution: Elute the bendamustine and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30-40°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the LC-MS/MS mobile phase.
-
Vortex and Transfer: Vortex briefly and transfer the final solution to an autosampler vial for injection.
Caption: Solid-Phase Extraction Workflow for Bendamustine Analysis.
Conclusion
The choice of sample preparation technique for bendamustine analysis depends on the specific requirements of the study, including the biological matrix, required sensitivity, sample throughput, and available equipment. Protein precipitation offers speed and simplicity, liquid-liquid extraction provides cleaner samples than PPT, and solid-phase extraction yields the cleanest extracts with the highest sensitivity. In all methodologies, the consistent and accurate addition of this compound as an internal standard at the initial step is paramount for achieving reliable and reproducible quantitative results. The protocols and data presented herein provide a comprehensive guide for researchers to develop and validate robust bioanalytical methods for bendamustine.
References
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Bendamustine and Bendamustine-D4
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and accurate quantification of the chemotherapeutic agent Bendamustine and its deuterated internal standard, Bendamustine-D4, in biological matrices. The described protocol is tailored for researchers, scientists, and drug development professionals engaged in preclinical and clinical studies involving Bendamustine. The method utilizes a simple sample preparation procedure followed by rapid and efficient chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. All critical mass spectrometry parameters and experimental procedures are provided to ensure successful implementation and reproducible results.
Introduction
Bendamustine is a bifunctional mechlorethamine derivative with both alkylating and purine analog properties, exhibiting significant efficacy in the treatment of various hematological malignancies. Accurate quantification of Bendamustine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note provides a comprehensive LC-MS/MS method that offers high selectivity, sensitivity, and throughput for the analysis of Bendamustine. The use of a stable isotope-labeled internal standard, Bendamustine-D4, ensures the accuracy and precision of the quantification by compensating for matrix effects and variations in sample processing.
Experimental
Sample Preparation
A simple and efficient protein precipitation method is employed for the extraction of Bendamustine and Bendamustine-D4 from plasma samples.
Protocol:
-
To 100 µL of plasma sample, add 10 µL of Bendamustine-D4 internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex to ensure complete dissolution and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution program.
-
LC System: Agilent 1200 Series or equivalent
-
Column: Zorbax Eclipse Plus C18 (50 mm x 2.1 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
Time (min) %B 0.0 10 2.5 90 2.6 10 | 4.0 | 10 |
Mass Spectrometry
Detection and quantification are performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analytes are monitored using Multiple Reaction Monitoring (MRM).
-
Mass Spectrometer: Sciex API 4000 or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: 8 psi
-
Nebulizer Gas (GS1): 50 psi
-
Heater Gas (GS2): 50 psi
MRM Transitions and Compound-Dependent Parameters:
| Analyte | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Declustering Potential (DP) [V] | Collision Energy (CE) [eV] | Collision Cell Exit Potential (CXP) [V] |
| Bendamustine | 358.2 | 228.2 | 60 | 25 | 10 |
| Bendamustine-D4 | 362.2 | 232.2 | 60 | 25 | 10 |
Workflow and Fragmentation Diagrams
Developing a Validated Bioanalytical Method for Bendamustine Using Bendamustine-D4 as an Internal Standard
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bendamustine is a bifunctional alkylating agent with a purine-like benzimidazole ring, exhibiting both alkylating and antimetabolite properties.[1] It is used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin lymphoma.[2][3] Accurate quantification of Bendamustine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document outlines a detailed protocol for a validated bioanalytical method for the determination of Bendamustine in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Bendamustine-D4 as a stable isotope-labeled internal standard.
Due to its chemical nature, Bendamustine is susceptible to hydrolysis in aqueous solutions.[4] Therefore, proper sample handling and preparation are critical to ensure the accuracy and reliability of the bioanalytical data. This protocol incorporates measures to minimize degradation, such as acidification and maintaining low temperatures.
Experimental Protocols
Materials and Reagents
-
Bendamustine hydrochloride (Reference Standard)
-
Bendamustine-D4 hydrochloride (Internal Standard)
-
Human plasma (K2EDTA as anticoagulant)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)[5]
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve Bendamustine HCl and Bendamustine-D4 HCl in methanol to obtain primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Bendamustine primary stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve (CC) standards.
-
Internal Standard (IS) Working Solution: Dilute the Bendamustine-D4 primary stock solution in 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
-
Calibration Curve and Quality Control Samples: Spike blank human plasma with the appropriate Bendamustine working standard solutions to prepare CCs and QC samples at various concentration levels (e.g., LLOQ, LQC, MQC, HQC).
Sample Preparation (Solid Phase Extraction - SPE)
-
Thaw plasma samples on ice.
-
To a 200 µL aliquot of plasma, add 20 µL of the IS working solution (Bendamustine-D4, 100 ng/mL) and vortex briefly.
-
Acidify the sample by adding 20 µL of 1% formic acid in water and vortex.
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Dry the cartridge under vacuum for 1 minute.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Chromatographic Column: Synergi Hydro RP column or equivalent.
-
Mobile Phase A: 5 mM Ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Gradient Elution: A suitable gradient program should be developed to ensure separation of Bendamustine from potential interferences.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Spectrometer: Triple Quadrupole.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Table 1: MRM Transitions for Bendamustine and Bendamustine-D4
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Bendamustine | 358.2 | 228.3 |
| Bendamustine-D4 | 362.2 | 232.3 |
Method Validation Summary
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA). A summary of typical validation parameters and acceptance criteria is provided below.
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Typical Range/Value | Acceptance Criteria |
| Linearity Range | 0.5 - 500 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | Accuracy within ±20% of nominal value; Precision ≤20% CV |
| Intra-day Precision (CV%) | < 15% (for LQC, MQC, HQC) | ≤15% CV (≤20% for LLOQ) |
| Inter-day Precision (CV%) | < 15% (for LQC, MQC, HQC) | ≤15% CV (≤20% for LLOQ) |
| Intra-day Accuracy (% Bias) | Within ±15% of nominal value | Within ±15% of nominal value (±20% for LLOQ) |
| Inter-day Accuracy (% Bias) | Within ±15% of nominal value | Within ±15% of nominal value (±20% for LLOQ) |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | Monitored | Normalized matrix factor should be close to 1 with acceptable precision |
| Stability (Bench-top, Freeze-thaw, Long-term) | Assessed at LQC and HQC | Analyte concentration should be within ±15% of the nominal concentration |
Visualizations
Bendamustine Bioanalytical Workflow
Caption: Bioanalytical workflow for Bendamustine from sample preparation to data analysis.
Bendamustine Mechanism of Action
Caption: Simplified mechanism of action of Bendamustine leading to cell death.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Bendamustine in human plasma using Bendamustine-D4 as an internal standard. The described LC-MS/MS method is sensitive, specific, and robust, making it suitable for regulated bioanalysis in support of clinical and preclinical studies. Adherence to proper sample handling procedures to mitigate the hydrolytic degradation of Bendamustine is paramount for generating high-quality data. The validation parameters summarized herein provide a benchmark for establishing a reliable bioanalytical method in any laboratory.
References
- 1. jocpr.com [jocpr.com]
- 2. wjpr.net [wjpr.net]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Bendamustine in Human Plasma and Urine by LC-FL Methods: Application in a Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bendamustine D4 for the Quantitative Analysis of Bendamustine and its Metabolites
Application Note AN-BDM-001
Introduction
Bendamustine is a unique bifunctional alkylating agent with a purine-like benzimidazole ring, exhibiting significant activity against various hematologic malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). The therapeutic efficacy and toxicity of bendamustine are closely related to its pharmacokinetic profile, which is influenced by its metabolism. The primary metabolic pathways of bendamustine include hydrolysis to the less active metabolites monohydroxy- (HP1) and dihydroxy-bendamustine (HP2), and cytochrome P450 (CYP) 1A2-mediated oxidation to the active metabolites γ-hydroxy-bendamustine (M3) and N-desmethyl-bendamustine (M4).[1][2] Accurate quantification of bendamustine and its major metabolites in biological matrices is therefore crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations and combination therapies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for the bioanalysis of bendamustine and its metabolites due to its high sensitivity, specificity, and throughput.[3][4] A critical component of a robust LC-MS/MS assay is the use of a suitable internal standard (IS) to correct for variations in sample preparation and instrument response. An ideal internal standard should have physicochemical properties very similar to the analyte of interest. Stable isotope-labeled internal standards, such as Bendamustine D4, are considered the "gold standard" as they co-elute with the unlabeled analyte and exhibit similar ionization efficiency, thus providing the most accurate and precise quantification. This document provides a detailed protocol for the quantification of bendamustine and its key metabolites M3, M4, and HP2 in human plasma using this compound as an internal standard.
Principle of the Method
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of bendamustine, γ-hydroxy-bendamustine (M3), N-desmethyl-bendamustine (M4), and dihydroxy-bendamustine (HP2) in human plasma. This compound is used as the internal standard for the quantification of bendamustine, and it is assumed to be a suitable internal standard for the metabolites in this validated method. Plasma samples are prepared by solid-phase extraction (SPE) to remove proteins and other interfering substances. The prepared samples are then injected into a reverse-phase HPLC system for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of each analyte to the internal standard with a calibration curve constructed from standards of known concentrations.
Bendamustine Metabolism
Caption: Major metabolic pathways of Bendamustine.
Detailed Experimental Protocol
Materials and Reagents
-
Bendamustine Hydrochloride (Reference Standard)
-
This compound Hydrochloride (Internal Standard)
-
γ-hydroxy-bendamustine (M3) (Reference Standard)
-
N-desmethyl-bendamustine (M4) (Reference Standard)
-
dihydroxy-bendamustine (HP2) (Reference Standard)
-
Human Plasma (K2EDTA as anticoagulant)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate (LC-MS Grade)
-
Water (LC-MS Grade, e.g., from a Milli-Q system)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., C18, 100 mg, 1 mL)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source
-
Analytical Column: Synergi Hydro RP, 4 µm, 150 x 4.6 mm or equivalent[5]
-
Guard Column: C18 guard column
Preparation of Stock and Working Solutions
-
Analyte Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (Bendamustine, M3, M4, HP2) in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Spike blank human plasma with the appropriate analyte working solutions to prepare calibration standards at concentrations of 0.5, 1, 5, 10, 50, 100, 250, and 500 ng/mL for bendamustine, M3, and M4. For HP2, the range can be adjusted to 1-500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in blank human plasma at three concentration levels: Low (e.g., 1.5 ng/mL), Medium (e.g., 75 ng/mL), and High (e.g., 400 ng/mL).
Sample Preparation (Solid-Phase Extraction)
Caption: Workflow for plasma sample preparation using SPE.
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the this compound internal standard working solution (100 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex for 30 seconds.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (Mobile Phase A).
LC-MS/MS Analysis
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Synergi Hydro RP, 4 µm, 150 x 4.6 mm |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Gradient Elution | As described in the table below |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 15.0 | 95 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions for Analytes and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Bendamustine | 358.1 | 229.1 |
| This compound | 362.1 | 233.1 |
| M3 (γ-hydroxy) | 374.1 | 245.1 |
| M4 (N-desmethyl) | 344.1 | 215.1 |
| HP2 (dihydroxy) | 340.1 | 211.1 |
Note: The MRM transition for this compound is predicted based on a stable isotope label on the butyric acid side chain. This should be confirmed experimentally.
Data Analysis and Quantification
-
Integrate the peak areas for each analyte and the internal standard.
-
Calculate the peak area ratio of each analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
-
Determine the concentration of the analytes in the QC and unknown samples from the calibration curve.
Method Validation Parameters
A summary of typical validation parameters for such an assay is provided below.
Table 5: Summary of Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10; Accuracy and precision within ±20% |
| Accuracy (% Bias) | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Minimal and compensated for by the internal standard |
| Stability | Analytes stable under conditions of sample collection, storage, and processing |
Logical Relationship for Quantification
Caption: Logic of quantification using an internal standard.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a sensitive, specific, and reliable approach for the simultaneous quantification of bendamustine and its major metabolites in human plasma. This method is suitable for pharmacokinetic and therapeutic drug monitoring studies, contributing to a better understanding of the clinical pharmacology of bendamustine. The detailed protocol and validation parameters serve as a valuable resource for researchers, scientists, and drug development professionals working with this important anticancer agent.
References
- 1. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Preparation of Bendamustine-d4 Working Solutions: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of Bendamustine-d4 working solutions, intended for use as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Accurate preparation of these solutions is critical for the precise quantification of bendamustine in various biological matrices.
Introduction
Bendamustine is a bifunctional mechlorethamine derivative with a purine-like benzimidazole ring, exhibiting antineoplastic and cytotoxic activity. Bendamustine-d4, a deuterated analog of bendamustine, is an ideal internal standard for quantitative analysis due to its similar chemical and physical properties to the unlabeled drug, with a distinct mass-to-charge ratio. This application note outlines the necessary materials, equipment, and procedures for preparing stock and working solutions of Bendamustine-d4.
Materials and Equipment
Materials
-
Bendamustine-d4 hydrochloride (solid form)
-
Dimethyl sulfoxide (DMSO), HPLC or LC-MS grade
-
Methanol, HPLC or LC-MS grade
-
Acetonitrile, HPLC or LC-MS grade
-
Ultrapure water
-
Microcentrifuge tubes
-
Amber glass vials with screw caps
-
Volumetric flasks (Class A)
-
Pipette tips
Equipment
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Calibrated pipettes
-
Fume hood
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Quantitative Data Summary
The following tables summarize key quantitative data for the preparation of Bendamustine-d4 solutions.
Table 1: Properties of Bendamustine-d4 Hydrochloride
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₇D₄Cl₂N₃O₂ · HCl | [1] |
| Molecular Weight | 398.8 g/mol | [1] |
| Purity | ≥98% | [2] |
| Form | Crystalline solid | [2] |
| Storage (solid) | -20°C | [1] |
Table 2: Solubility of Bendamustine
| Solvent | Solubility | Reference |
| DMSO | Soluble | |
| Methanol | Soluble | |
| Water | Sparingly soluble |
Table 3: Recommended Concentrations for Stock and Working Solutions
| Solution | Concentration Range | Solvent |
| Stock Solution | 1 mg/mL | DMSO |
| Intermediate Solution | 10 µg/mL | Methanol or Acetonitrile |
| Working Solutions (for calibration curve) | 1 - 1000 ng/mL | Methanol, Acetonitrile, or mobile phase |
| Internal Standard Working Solution | 10 - 100 ng/mL | Methanol, Acetonitrile, or mobile phase |
Experimental Protocols
Safety Precautions
Bendamustine is a cytotoxic agent and should be handled with appropriate safety precautions in a fume hood. Always wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
Preparation of Bendamustine-d4 Stock Solution (1 mg/mL)
-
Allow the vial of Bendamustine-d4 hydrochloride to equilibrate to room temperature before opening.
-
Weigh out a precise amount of Bendamustine-d4 hydrochloride (e.g., 1 mg) using an analytical balance.
-
Transfer the solid to a clean, labeled amber glass vial.
-
Add the appropriate volume of DMSO to achieve a final concentration of 1 mg/mL (e.g., 1 mL of DMSO for 1 mg of Bendamustine-d4).
-
Vortex the solution until the solid is completely dissolved.
-
Store the stock solution at -20°C in a tightly sealed amber vial. The stock solution in DMSO is stable for an extended period when stored properly.
Preparation of Intermediate and Working Solutions
The preparation of intermediate and working solutions involves serial dilutions of the stock solution. The final concentrations of the working solutions should be appropriate for the expected concentration range of bendamustine in the samples and the sensitivity of the analytical instrument.
Protocol for Serial Dilution:
-
Intermediate Solution (e.g., 10 µg/mL):
-
Pipette 10 µL of the 1 mg/mL stock solution into a labeled microcentrifuge tube.
-
Add 990 µL of methanol or acetonitrile to the tube.
-
Vortex thoroughly to ensure homogeneity.
-
-
Working Solutions (for Calibration Curve):
-
Prepare a series of working solutions by serially diluting the intermediate solution with the appropriate solvent (e.g., methanol, acetonitrile, or the mobile phase of the LC-MS system).
-
For example, to prepare a 100 ng/mL working solution, dilute 10 µL of the 10 µg/mL intermediate solution with 990 µL of the chosen solvent.
-
Typical calibration curve concentrations for LC-MS/MS analysis of bendamustine range from 0.5 to 500 ng/mL.
-
-
Internal Standard Working Solution:
-
Prepare a working solution of Bendamustine-d4 to be used as the internal standard. A common concentration for the internal standard is in the mid-range of the calibration curve (e.g., 50 or 100 ng/mL).
-
This solution will be added to all samples, calibration standards, and quality control samples.
-
Stability of Working Solutions
Aqueous solutions of bendamustine are known to be unstable due to hydrolysis. While solutions in organic solvents are more stable, it is recommended to prepare fresh working solutions daily. If storage is necessary, diluted solutions in methanol or acetonitrile should be stored at 2-8°C for no longer than 24 hours. A reconstituted solution at 2.5 mg/mL was found to be stable for only 2 hours at room temperature and 8 hours at 2–8 °C.
Visualizations
Caption: Workflow for Bendamustine-d4 working solution preparation.
Caption: Simplified signaling pathway of Bendamustine's cytotoxic action.
References
Application Notes and Protocols for the Use of Bendamustine D4 in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary application of Bendamustine D4 as an internal standard for the accurate quantification of the chemotherapeutic agent bendamustine in biological matrices. Detailed protocols for sample preparation and analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are provided, along with relevant quantitative data and visualizations to guide researchers in their preclinical and clinical studies.
Introduction to Bendamustine and the Role of this compound
Bendamustine is a bifunctional mechlorethamine derivative with both alkylating and purine analog properties.[1][2] It is used in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).[3] The mechanism of action of bendamustine involves the creation of DNA cross-links, leading to DNA damage, inhibition of DNA repair, and ultimately, cell death through apoptosis and mitotic catastrophe.[4]
Accurate quantification of bendamustine in biological samples such as plasma and urine is crucial for pharmacokinetic and pharmacodynamic studies in both preclinical and clinical research. This compound, a stable isotope-labeled version of bendamustine, serves as an ideal internal standard for LC-MS/MS-based bioanalysis. Its chemical and physical properties are nearly identical to bendamustine, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus compensating for variations in the analytical process and leading to more accurate and precise results.
Bendamustine's Mechanism of Action
Bendamustine exerts its cytotoxic effects through a multi-faceted approach targeting DNA integrity and cell cycle progression.
Quantitative Data for Bendamustine Analysis using this compound
The following tables summarize key quantitative parameters from validated LC-MS/MS methods for the determination of bendamustine in human plasma and urine, utilizing a deuterated internal standard.
Table 1: LC-MS/MS Method Parameters for Bendamustine Quantification
| Parameter | Plasma | Urine | Reference |
| Linearity Range | 0.5 - 500 ng/mL | 0.5 - 50 µg/mL | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | 0.5 µg/mL | |
| Intra-assay Precision (CV%) | < 15% | < 15% | |
| Inter-assay Precision (CV%) | < 15% | < 15% | |
| Intra-assay Accuracy | ± 15% of nominal | ± 15% of nominal | |
| Inter-assay Accuracy | ± 15% of nominal | ± 15% of nominal |
Table 2: In Vitro Cytotoxicity of Bendamustine in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | IC50 at 24h (µM) | IC50 at 48h (µM) | Reference |
| RS4;11 | B-cell Acute Lymphoblastic Leukemia | 80 | 32 | |
| MM.1s | Multiple Myeloma | 210 | 87 | |
| Raji | Non-Hodgkin Burkitt's Lymphoma | 270 | Not Reported |
Experimental Protocols
Protocol for Quantification of Bendamustine in Human Plasma using LC-MS/MS
This protocol describes a method for the sensitive quantification of bendamustine in human plasma using this compound as an internal standard, followed by solid-phase extraction (SPE) and LC-MS/MS analysis.
4.1.1. Materials and Reagents
-
Bendamustine hydrochloride
-
This compound hydrochloride (Internal Standard, IS)
-
Human plasma (with anticoagulant)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Standard laboratory equipment (pipettes, centrifuges, vortex mixer, etc.)
4.1.2. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions: Prepare stock solutions of bendamustine and this compound (e.g., 1 mg/mL) in methanol.
-
Working Standard Solutions: Serially dilute the bendamustine stock solution with methanol to prepare working standard solutions at various concentrations.
-
Internal Standard Working Solution: Dilute the this compound stock solution with methanol to a fixed concentration (e.g., 100 ng/mL).
-
Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL) and QC samples at low, medium, and high concentrations.
4.1.3. Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample (calibration standard, QC, or unknown), add a fixed amount of the this compound internal standard working solution.
-
Acidify the sample by adding a small volume of acid (e.g., formic acid).
-
Condition an SPE cartridge by passing methanol followed by water.
-
Load the acidified plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute bendamustine and this compound from the cartridge with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4.1.4. LC-MS/MS Conditions
-
LC Column: Synergi Hydro RP or equivalent C18 column.
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Flow Rate: e.g., 0.4 mL/min.
-
Gradient Elution: A suitable gradient to separate bendamustine from matrix components.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Mass Spectrometer: Triple quadrupole.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Bendamustine: Monitor a specific precursor-to-product ion transition.
-
This compound: Monitor the corresponding precursor-to-product ion transition for the deuterated internal standard.
-
4.1.5. Data Analysis
Construct a calibration curve by plotting the peak area ratio of bendamustine to this compound against the nominal concentration of the calibration standards. Determine the concentration of bendamustine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Protocol for Quantification of Bendamustine in Human Urine using LC-MS/MS
This protocol describes a method for quantifying bendamustine in human urine, which requires a stabilization step due to the compound's instability in aqueous solutions.
4.2.1. Sample Stabilization and Preparation
-
Due to the instability of bendamustine in aqueous solutions, stabilize urine samples immediately upon collection by diluting them 100-fold with control human plasma.
-
After stabilization, treat the diluted urine samples as plasma samples and follow the same sample preparation (SPE) and LC-MS/MS analysis protocol described in section 4.1.
Note: The calibration curve for urine analysis should be prepared in the same stabilized matrix (1:100 urine in human plasma).
Conclusion
This compound is an essential tool for the accurate and precise quantification of bendamustine in preclinical and clinical research. The protocols outlined in these application notes provide a robust framework for researchers to develop and validate their own bioanalytical methods. Adherence to these methodologies will ensure high-quality data for pharmacokinetic, pharmacodynamic, and other studies involving this important chemotherapeutic agent.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. BENDAMUSTINE PHARMACOKINETIC PROFILE AND EXPOSURE-RESPONSE RELATIONSHIPS IN PATIENTS WITH INDOLENT NON-HODGKIN’S LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Solid Phase Extraction Protocol for Bendamustine with a Deuterated Internal Standard: An Application Note for Researchers
Introduction
Bendamustine is a potent alkylating agent used in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[1][2] Accurate quantification of bendamustine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. However, the inherent instability of bendamustine in aqueous solutions presents a significant analytical challenge, necessitating robust sample preparation techniques to prevent its degradation.[3][4]
Solid phase extraction (SPE) is a widely adopted method for the selective extraction and purification of analytes from complex biological samples. This application note provides a detailed protocol for the solid phase extraction of bendamustine from human plasma using a C18 reversed-phase cartridge, incorporating a deuterated internal standard for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, which co-elutes with the analyte, is the gold standard in bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.
Physicochemical Properties and Stability of Bendamustine
Bendamustine is a water-soluble, amphoteric compound with a benzimidazole ring and a butyric acid side chain.[2] A critical pre-analytical consideration is its susceptibility to hydrolysis in aqueous environments. To ensure accurate quantification, immediate sample processing in a cooled environment and acidification of the biological matrix are imperative to inhibit degradation. For urine samples, stabilization can be achieved by a 100-fold dilution with human plasma.
Experimental Protocol
This protocol is designed for the extraction of bendamustine from human plasma samples for subsequent analysis by LC-MS/MS.
Materials and Reagents:
-
Human plasma (collected in K2EDTA tubes)
-
Bendamustine hydrochloride reference standard
-
Bendamustine-D11 (or other appropriate deuterated bendamustine) internal standard (IS)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Hydrochloric acid (0.1 M)
-
C18 SPE cartridges (e.g., LiChrolut RP-18)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
SPE manifold
-
Nitrogen evaporator
Procedure:
-
Preparation of Standard and Internal Standard Solutions:
-
Prepare stock solutions of bendamustine and the deuterated internal standard in methanol at a concentration of 1 mg/mL.
-
Prepare working standard solutions by serial dilution of the stock solution with methanol to achieve the desired concentrations for the calibration curve.
-
Prepare a working internal standard solution (e.g., 20 ng/mL) by diluting the IS stock solution in an appropriate solvent like methanol.
-
-
Sample Pre-treatment:
-
Thaw frozen plasma samples on ice.
-
To a 200 µL aliquot of plasma sample, calibration standard, or quality control sample in a microcentrifuge tube, add 50 µL of the internal standard working solution.
-
Vortex mix for 30 seconds.
-
Acidify the sample by adding 1 mL of 0.1 M hydrochloric acid.
-
Vortex mix for 30 seconds and then shake mechanically for 10 minutes.
-
Centrifuge at 4°C for 5 minutes at 8000g to precipitate proteins.
-
-
Solid Phase Extraction (SPE):
-
Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Drying: Dry the cartridge under vacuum for 1 minute.
-
Elution: Elute bendamustine and the internal standard from the cartridge with an appropriate volume of methanol or acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of a reconstitution solvent, such as 5 mM ammonium formate with 0.1% formic acid in a mixture of water and methanol.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following table summarizes the quantitative parameters for a typical bioanalytical method for bendamustine using SPE and LC-MS/MS.
| Parameter | Value | Reference |
| Sample Matrix | Human Plasma | |
| Sample Volume | 200 µL | |
| Internal Standard | Deuterated Bendamustine (e.g., D11) | |
| SPE Sorbent | C18 Reversed-Phase | |
| Calibration Range | 0.5 - 500 ng/mL | |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (% Bias) | Within ±15% of nominal values |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the solid phase extraction protocol for bendamustine.
Caption: Workflow of the solid phase extraction protocol for bendamustine.
Conclusion
This application note provides a comprehensive and detailed solid phase extraction protocol for the quantification of bendamustine in human plasma. The described method, which incorporates sample acidification for analyte stabilization and a deuterated internal standard for accurate quantification, is robust and suitable for regulated bioanalysis. The use of C18 reversed-phase SPE effectively cleans up the sample matrix, leading to reliable and reproducible results in downstream LC-MS/MS analysis. This protocol serves as a valuable resource for researchers, scientists, and drug development professionals involved in the bioanalysis of bendamustine.
References
- 1. Bendamustine | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medwinpublishers.com [medwinpublishers.com]
- 3. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Bendamustine and Its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bendamustine is a potent alkylating agent used in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[1][2] The drug undergoes extensive metabolism in the body, leading to the formation of several metabolites. The primary metabolic pathways include hydrolysis and oxidation by cytochrome P450 (CYP) 1A2.[2] Key metabolites include the active γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4), as well as the inactive hydrolysis products, monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2).[3][4]
Monitoring the levels of bendamustine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring drug product quality. This application note provides detailed protocols for the chromatographic separation of bendamustine from its principal metabolites using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathways of Bendamustine
Bendamustine is primarily metabolized via two main pathways: hydrolysis of the chloroethyl side chains and CYP1A2-mediated oxidation. The hydrolysis pathway leads to the formation of the less active monohydroxy (HP1) and dihydroxy (HP2) metabolites. The oxidative pathway, on the other hand, produces the active metabolites M3 and M4.
Experimental Protocols
This section details the methodologies for two common chromatographic techniques used for the analysis of bendamustine and its metabolites.
Reversed-Phase HPLC-UV Method for Bendamustine and Related Substances
This method is suitable for the quantification of bendamustine in pharmaceutical formulations and for stability testing.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Zorbax poroshell 120EC –C18 RP column, 100 x 4.6 mm, 2.7µm |
| Mobile Phase | 50:50 (v/v) mixture of water and acetonitrile (with 0.01% Trifluoroacetic acid) |
| Flow Rate | 0.5 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 27°C |
| Run Time | 10 minutes |
Sample Preparation (for parenteral dosage forms):
-
Reconstitute the lyophilized bendamustine vial with an appropriate volume of diluent (e.g., a 50:50 mixture of water and methanol).
-
Further dilute the reconstituted solution with the mobile phase to achieve a final concentration within the linear range of the assay (e.g., 80-120% of the target concentration).
-
Filter the final solution through a 0.45 µm syringe filter before injection.
LC-MS/MS Method for Bendamustine and its Metabolites in Human Plasma and Urine
This highly sensitive and specific method is ideal for pharmacokinetic studies.
Sample Preparation (Human Plasma):
-
To a 200 µL aliquot of plasma, add an internal standard solution.
-
Acidify the sample.
-
Perform solid-phase extraction (SPE) to separate the analytes from the biological matrix.
-
Elute the analytes, evaporate the eluent to dryness, and reconstitute the residue in the mobile phase.
Sample Preparation (Human Urine):
Due to the instability of bendamustine in aqueous solutions, urine samples require stabilization.
-
Dilute the urine sample 100-fold with human plasma immediately after collection.
-
Process the stabilized urine sample using the same procedure as for plasma samples.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition for Bendamustine, M3, M4 | Condition for HP2 |
| Column | Synergi Hydro RP | Synergi Polar RP |
| Mobile Phase A | 5mM ammonium formate with 0.1% formic acid in water | 5mM ammonium formate with 0.1% formic acid in water |
| Mobile Phase B | Methanol | Methanol |
| Elution | Gradient | Gradient |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Detection | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
Experimental Workflow
The general workflow for the chromatographic analysis of bendamustine and its metabolites involves sample preparation, chromatographic separation, and detection.
Data Presentation
The following tables summarize the quantitative data for the chromatographic separation of bendamustine and its metabolites.
Table 1: HPLC-UV Method Performance
| Analyte | Retention Time (min) | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| Bendamustine HCl | ~2.72 | 80-120% of target concentration | 0.268 µg/mL | 0.812 µg/mL |
| Bendamustine HCl | ~7.0 | Not Specified | 0.1 ppm | 0.5 ppm |
| Bendamustine HCl | ~7.77 | 50-150% | 2.9 µg/ml | 8.75 µg/ml |
Table 2: LC-MS/MS Method Performance in Biological Matrices
| Analyte | Matrix | Quantifiable Range |
| Bendamustine | Plasma | 0.5-500 ng/mL |
| Urine | 0.5-50 µg/mL | |
| γ-hydroxy-bendamustine (M3) | Plasma | 0.5-500 ng/mL |
| Urine | 0.5-50 µg/mL | |
| N-desmethyl-bendamustine (M4) | Plasma | 0.5-500 ng/mL |
| Urine | 0.5-50 µg/mL | |
| Dihydroxy-bendamustine (HP2) | Plasma | 1-500 ng/mL |
| Urine | 0.1-50 µg/mL |
Note: The inter-assay and intra-assay accuracies for the LC-MS/MS method were within ±20% of the nominal value at the lower limit of quantification and within ±15% at other concentrations. The coefficient of variation was below 20% at the LLOQ and below 15% at other concentrations.
Conclusion
The described HPLC-UV and LC-MS/MS methods provide reliable and robust approaches for the separation and quantification of bendamustine and its key metabolites. The choice of method will depend on the specific application, with HPLC-UV being well-suited for quality control of pharmaceutical products and LC-MS/MS offering the high sensitivity required for pharmacokinetic studies in biological matrices. The provided protocols and data serve as a valuable resource for researchers and scientists involved in the development and analysis of bendamustine.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Bendamustine Instability in Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of bendamustine in biological matrices.
Frequently Asked Questions (FAQs)
Q1: Why is bendamustine unstable in biological samples?
A1: Bendamustine is susceptible to rapid degradation in aqueous environments, including biological matrices like plasma and urine. The primary cause of this instability is the hydrolysis of its bis(2-chloroethyl)amino group, a characteristic common to nitrogen mustards. This hydrolysis leads to the formation of less active or inactive metabolites.[1][2] The rate of this degradation is significantly influenced by factors such as pH and temperature.
Q2: What are the main degradation products of bendamustine?
A2: The principal degradation products of bendamustine are formed through hydrolysis. These include monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2).[1][2] In addition to these hydrolysis products, bendamustine is also metabolized in the liver via the cytochrome P450 enzyme CYP1A2 to form two active metabolites: γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4). However, the cytotoxic activity is primarily attributed to the parent compound.[1]
Q3: How can I minimize bendamustine degradation during sample collection and handling?
A3: To minimize pre-analytical errors and ensure the integrity of bendamustine in biological samples, it is crucial to adhere to strict collection and handling protocols. Key recommendations include:
-
Immediate Cooling: Place blood collection tubes on ice immediately after collection.
-
Prompt Centrifugation: Centrifuge blood samples as soon as possible (ideally within 30 minutes) at a low temperature (e.g., 4°C) to separate plasma.
-
Acidification: Acidify the resulting plasma or urine samples to a pH below 3 to significantly slow down the hydrolysis process.
-
Immediate Freezing: Store the stabilized samples at ultra-low temperatures (-70°C or -80°C) until analysis.
Q4: What anticoagulant should I use for blood collection?
A4: While various anticoagulants are available, EDTA is commonly used for the collection of blood samples for bendamustine analysis. It is important to ensure the chosen anticoagulant does not interfere with the analytical method.
Q5: How do pH and temperature affect bendamustine stability?
A5: Bendamustine's stability is highly dependent on both pH and temperature. Degradation is significantly accelerated at neutral or alkaline pH. Studies have shown that the lowest degradation rates occur at a pH of less than 3. Higher temperatures also increase the rate of hydrolysis. Therefore, maintaining a low pH and low temperature throughout the sample handling and storage process is critical.
Q6: I am seeing lower than expected concentrations of bendamustine in my samples. What could be the cause?
A6: Lower than expected concentrations are often due to pre-analytical instability. Common causes include:
-
Delayed Processing: Delays between blood collection, centrifugation, and stabilization can lead to significant degradation at room temperature.
-
Inadequate Cooling: Failure to keep samples on ice can accelerate hydrolysis.
-
Improper Storage: Storage at temperatures higher than -70°C can result in continued degradation over time.
-
Multiple Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can also contribute to degradation. It is recommended to aliquot samples after the initial processing to avoid this.
-
Incorrect pH: If samples are not properly acidified, the rate of hydrolysis will be significantly higher.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or no detectable bendamustine | Inadequate sample stabilization | Review and strictly adhere to the sample collection and handling protocol, ensuring immediate cooling, prompt centrifugation, and acidification. |
| Improper storage conditions | Verify that samples are consistently stored at -70°C or colder. Check freezer temperature logs if available. | |
| Extended time at room temperature | Minimize the time samples spend at room temperature during all processing steps. Use pre-chilled tubes and racks. | |
| High variability between replicate samples | Inconsistent sample handling | Ensure all samples are processed uniformly. Standardize the time from collection to freezing. |
| Partial thawing during handling | When retrieving samples from the freezer, ensure they remain frozen until they are ready for analysis. | |
| Presence of high levels of HP1 and HP2 | Significant hydrolysis has occurred | This confirms degradation. Re-evaluate the entire pre-analytical workflow to identify and rectify any deviations from the recommended protocol. Consider re-collecting samples if possible, adhering strictly to stabilization procedures. |
| Interference in analytical assay | Improper sample cleanup | Optimize the solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method to effectively remove interfering substances from the matrix. |
| Choice of anticoagulant | While EDTA is common, consider validating the analytical method with other anticoagulants if interference is suspected. |
Quantitative Stability Data
The stability of bendamustine in various conditions is summarized below. It is important to note that stability can be matrix-dependent.
Table 1: Stability of Bendamustine in Reconstituted and Diluted Solutions
| Solution Type | Storage Temperature | Stability Duration |
| Reconstituted Solution | Room Temperature (15-30°C) | 3 hours |
| Refrigerated (2-8°C) | 24 hours | |
| Diluted for Infusion (in 0.9% NaCl or 2.5% Dextrose/0.45% NaCl) | Room Temperature (15-30°C) | 3 hours |
| Refrigerated (2-8°C) | 24 hours |
Table 2: Stability of Bendamustine in Biological Matrices (General Guidelines)
| Matrix | Condition | Stability |
| Human Plasma | Bench-top (Room Temperature) after stabilization | At least 6 hours |
| Autosampler (4°C) | At least 24 hours | |
| Long-term storage (-80°C) | At least 30 days | |
| Freeze-Thaw Cycles | Minimize cycles; aliquot samples to avoid repeated thawing. |
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation
-
Collection: Collect whole blood into tubes containing EDTA as the anticoagulant.
-
Immediate Cooling: Immediately place the collection tubes in an ice bath.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at approximately 1,500 x g for 10 minutes at 4°C.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) and transfer it to a clean, pre-chilled polypropylene tube.
-
Acidification: To stabilize the bendamustine, add a small volume of acid (e.g., formic acid or hydrochloric acid) to the plasma to adjust the pH to below 3. The exact volume and concentration of the acid should be validated for your specific sample volume.
-
Storage: Immediately cap the tubes and store them upright in a freezer at -70°C or colder until analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Plasma Sample Cleanup
This is a general protocol and may need to be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge by passing methanol followed by water through the cartridge.
-
Loading: Thaw the stabilized plasma samples on ice. Load a specific volume of the acidified plasma onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences.
-
Elution: Elute the bendamustine and its metabolites from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the mobile phase used for the LC-MS/MS or HPLC-FL analysis.
Visualizations
Caption: Bendamustine degradation and metabolic pathways.
Caption: Recommended workflow for bendamustine bioanalysis.
References
Technical Support Center: Optimizing LC Gradient for Bendamustine and Bendamustine D4 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods for the analysis of bendamustine and its deuterated internal standard, Bendamustine D4.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of bendamustine and this compound.
Question: What are the likely causes of poor peak shape (tailing or fronting) for bendamustine?
Answer: Poor peak shape for bendamustine can arise from several factors:
-
Secondary Interactions: Bendamustine, a basic compound, can exhibit secondary interactions with residual silanols on the surface of C18 columns, leading to peak tailing.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak fronting.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a crucial role in controlling the ionization state of bendamustine. An unsuitable pH can lead to poor peak shape. For bendamustine, a mobile phase pH of around 7 has been shown to produce excellent peak shape with a tailing factor of 1.166.[1]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can cause peak distortion.
Question: Why am I observing inconsistent retention times for bendamustine and this compound?
Answer: Shifts in retention time can be attributed to several factors:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, including minor variations in the ratio of organic solvent to aqueous buffer or pH adjustments, can lead to retention time variability.
-
Column Temperature Fluctuations: Inadequate column temperature control can cause retention time shifts. Maintaining a constant column temperature is crucial for reproducible results.
-
Pump Performance: Issues with the LC pump, such as improper priming or worn seals, can lead to inconsistent flow rates and, consequently, variable retention times.
-
Column Equilibration: Insufficient column equilibration time between injections can result in drifting retention times.
Question: What should I do if I am experiencing low sensitivity for bendamustine and its internal standard?
Answer: Low sensitivity can be a significant issue. Here are some troubleshooting steps:
-
Sample Preparation: Ensure that the sample preparation method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is efficient in extracting bendamustine from the sample matrix.
-
Mass Spectrometer Parameters: Optimize the mass spectrometer settings, including the ionization source parameters (e.g., spray voltage, gas flows) and collision energy, to maximize the signal for bendamustine and this compound.
-
Mobile Phase Additives: The use of appropriate mobile phase additives, such as formic acid or ammonium formate, can enhance ionization efficiency in the mass spectrometer.[2]
-
Detector Wavelength: If using UV detection, ensure the wavelength is set to the absorption maximum of bendamustine, which is typically around 230-233 nm.[3][4]
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the LC analysis of bendamustine and this compound.
Question: What is the recommended type of LC column for bendamustine analysis?
Answer: Reverse-phase C18 columns are the most commonly used stationary phases for bendamustine analysis.[5] Several studies have successfully employed columns such as the Thermo Hypersil C18 (4.6 x 250 mm, 5 µm) and Inertsil ODS-2 (150 x 4.6 mm, 5 µm). Mixed-mode columns, like Primesep 200 (cation-exchange) and Primesep D (cation-exclusion), have also been used.
Question: What is a typical mobile phase composition for bendamustine analysis?
Answer: A common mobile phase for bendamustine analysis consists of a mixture of an aqueous buffer and an organic solvent, typically acetonitrile or methanol. The aqueous component often contains additives like formic acid, trifluoroacetic acid, or a buffer salt such as ammonium acetate or potassium phosphate to control pH and improve peak shape. For example, a mobile phase of 70% potassium phosphate dibasic buffer (pH 7) and 30% acetonitrile has been used successfully.
Question: Why is a deuterated internal standard like this compound used?
Answer: A deuterated internal standard like this compound is used to improve the accuracy and precision of the analytical method. It has a similar chemical structure and chromatographic behavior to bendamustine but a different mass. This allows it to compensate for variations in sample preparation, injection volume, and ionization efficiency in the mass spectrometer, leading to more reliable quantification.
Question: What are the key validation parameters to consider for a bendamustine LC method?
Answer: According to ICH guidelines, the key validation parameters for an LC method include:
-
System Suitability: To ensure the chromatographic system is performing adequately.
-
Specificity: To demonstrate that the method can unequivocally assess the analyte in the presence of other components.
-
Linearity: To establish a linear relationship between the analyte concentration and the analytical response.
-
Accuracy and Precision: To determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: To assess the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Quantitative Data Summary
The following table summarizes various LC conditions and performance parameters for the analysis of bendamustine from different studies.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Thermo Hypersil C18 (4.6 x 250 mm, 5µm) | Inertsil ODS-2 (150 x 4.6 mm, 5 µm) | Synergi Hydro RP | Atlantis dC18 |
| Mobile Phase A | 70% Potassium Phosphate Dibasic Buffer (pH 7) | Trifluoroacetic acid buffer | 5 mM ammonium formate with 0.1% formic acid in water | 5 mM ammonium acetate |
| Mobile Phase B | 30% Acetonitrile | Acetonitrile (ratio 68:32 with buffer) | Methanol | Methanol (ratio 20:80 with buffer) |
| Flow Rate | 1.0 mL/min | 1.5 mL/min | Not Specified | Not Specified |
| Detection | UV at 232 nm | UV at 230 nm | MS/MS | MS/MS |
| Retention Time | 7 minutes | Not Specified | Not Specified | 0.88 minutes |
| LOD | 0.1 ppm | 2.9 µg/ml | Not Specified | Not Specified |
| LOQ | 0.5 ppm | 8.75 µg/ml | 0.5 ng/mL (in plasma) | 3.99 ng/mL |
| Linearity Range | 600-1200 ppm | 10%-150% of working concentration | 0.5-500 ng/mL (in plasma) | 3.99-2996 ng/mL |
Detailed Experimental Protocol
This protocol provides a general procedure for the LC-MS/MS analysis of bendamustine and this compound in a biological matrix.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma), add 20 µL of this compound internal standard working solution.
-
Add 300 µL of methanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Program:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B
-
5.0-6.0 min: 90% B
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Bendamustine: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
Visualizations
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Validated RP-HPLC Method for Bendamustine Hydrochloride Based on Ion-pair Chromatography: Application in Determining Infusion Stability and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. Development and validation of sensitive liquid chromatography/tandem mass spectrometry method for quantification of bendamustine in mouse brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Bendamustine D4
This technical support center is a resource for researchers, scientists, and drug development professionals working with Bendamustine D4. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its analysis by liquid chromatography-mass spectrometry (LC-MS), with a particular focus on preventing in-source fragmentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterium-labeled analogue of Bendamustine. It is primarily used as an internal standard (IS) for the quantification of Bendamustine in biological matrices such as plasma and urine by LC-MS/MS.[1] The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.
Q2: What are the common challenges encountered during the LC-MS/MS analysis of Bendamustine and this compound?
The primary challenges include:
-
Chemical Instability: Bendamustine is susceptible to hydrolysis, particularly in neutral to basic aqueous solutions, leading to the formation of less active monohydroxy (HP1) and dihydroxy (HP2) metabolites.[1] Acidifying samples can help to minimize this degradation.
-
In-source Fragmentation: Both Bendamustine and its deuterated internal standard, this compound, can undergo fragmentation within the ion source of the mass spectrometer. This can lead to a decreased signal intensity of the precursor ion and potentially interfere with quantification.
-
Chromatographic Co-elution: Due to the "isotope effect," this compound may elute slightly earlier than Bendamustine in reversed-phase chromatography. While this separation is often minimal, significant shifts can impact the accuracy of quantification if matrix effects vary across the elution window.
Q3: What is in-source fragmentation (ISF) and why is it a concern for this compound analysis?
In-source fragmentation is the unintended breakdown of analyte ions within the mass spectrometer's ion source, prior to mass analysis.[2][3] This occurs when excess energy is transferred to the ions during the electrospray ionization (ESI) process. For quantitative analyses using this compound as an internal standard, ISF is a significant issue because:
-
Reduced Precursor Ion Signal: Fragmentation of the this compound precursor ion reduces its measured intensity.
-
Inaccurate Quantification: A lower-than-expected internal standard signal can lead to an inaccurate analyte-to-internal standard ratio, compromising the accuracy of the Bendamustine concentration measurement.[3]
Q4: What are the likely in-source fragmentation pathways for this compound?
While specific literature on the in-source fragmentation of this compound is limited, based on the structure of Bendamustine, the most probable fragmentation pathway involves the bis(2-chloroethyl)amine moiety. The nitrogen mustard group is reactive, and fragmentation is likely initiated by cleavage of the C-N or C-Cl bonds. A potential major fragmentation would be the neutral loss of one or both of the deuterated chloroethyl chains.
Troubleshooting Guide: Preventing In-Source Fragmentation of this compound
This guide provides a systematic approach to identifying and minimizing in-source fragmentation of this compound during LC-MS/MS analysis.
Issue: Low or inconsistent signal intensity for this compound.
This could be a primary indicator of in-source fragmentation.
Step 1: Confirm In-Source Fragmentation
Infuse a standard solution of this compound directly into the mass spectrometer. Gradually increase the cone voltage (also known as declustering potential or fragmentor voltage) while monitoring the ion signals. If the intensity of the precursor ion for this compound decreases while the intensity of one or more lower m/z fragment ions increases, in-source fragmentation is occurring.
Step 2: Optimize Mass Spectrometer Source Parameters
The key to preventing in-source fragmentation is to use the mildest ionization conditions possible that still provide adequate signal intensity.
Table 1: Key Mass Spectrometer Parameters for Minimizing In-Source Fragmentation
| Parameter | Recommended Action | Rationale | Potential Trade-offs |
| Cone Voltage / Declustering Potential / Fragmentor Voltage | Decrease in 5-10 V increments | This is a primary driver of ISF. Lowering the voltage reduces the kinetic energy of ions, leading to softer ionization. | May decrease overall ion signal if set too low. |
| Source/Desolvation Temperature | Decrease in 25-50 °C increments | Reduces the thermal energy transferred to the ions, which can cause fragmentation of thermally labile molecules. | Inefficient desolvation can lead to solvent clustering and reduced signal intensity. |
| Nebulizer Gas Flow | Optimize (may require increase or decrease) | Affects the size of the ESI droplets and the efficiency of desolvation. Optimal flow can improve ionization without causing excessive fragmentation. | Suboptimal flow can lead to an unstable spray or poor sensitivity. |
| Capillary Voltage | Optimize (typically has a smaller effect on ISF) | Primarily influences the efficiency of ion sampling from the ESI plume. | Can impact overall signal intensity. |
Step 3: Evaluate and Optimize LC Conditions
-
Mobile Phase Composition: Ensure the mobile phase is compatible with ESI and promotes efficient ionization of Bendamustine. Acidic mobile phases (e.g., with 0.1% formic acid) are generally preferred for Bendamustine analysis as they improve its stability and ionization efficiency in positive ion mode.
-
Flow Rate: Lower flow rates can sometimes lead to more efficient and softer ionization, reducing the energy transferred to the analyte molecules.
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage to Minimize In-Source Fragmentation
This protocol provides a method for determining the optimal cone voltage to maximize the this compound precursor ion signal while minimizing fragmentation.
-
Prepare a Standard Solution: Prepare a 100 ng/mL solution of this compound in a solvent mixture representative of the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).
-
Initial MS Settings: Set the mass spectrometer to acquire data in full scan mode in the positive ion ESI mode. Use moderate source and desolvation temperatures as a starting point.
-
Cone Voltage Ramp:
-
Start with a relatively high cone voltage where significant fragmentation is observed.
-
Gradually decrease the cone voltage in discrete steps (e.g., 5 or 10 V increments).
-
Acquire a mass spectrum at each step, ensuring the signal has stabilized.
-
-
Data Analysis:
-
Monitor the intensity of the precursor ion of this compound and its major fragment ions at each cone voltage setting.
-
Plot the intensities of the precursor and fragment ions against the cone voltage.
-
The optimal cone voltage is the value that provides the highest precursor ion intensity with the lowest fragment ion intensity.
-
Protocol 2: LC-MS/MS Method for the Quantification of Bendamustine using this compound
This protocol is a general starting point based on published methods and should be further optimized for your specific instrumentation and application.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Synergi Hydro RP, 4.6 x 150 mm, 4 µm).
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient: A suitable gradient to separate Bendamustine from its metabolites and matrix components. For example:
-
0-1 min: 30% B
-
1-5 min: 30-90% B
-
5-7 min: 90% B
-
7.1-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bendamustine: m/z 358.1 → 228.1 (example transition, should be optimized).
-
This compound: m/z 362.1 → 232.1 (example transition, should be optimized).
-
-
Source Parameters: Use the optimized parameters from Protocol 1 to minimize in-source fragmentation.
Visualizations
Caption: Workflow for optimizing MS parameters to prevent in-source fragmentation.
Caption: Factors contributing to the in-source fragmentation of this compound.
References
- 1. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. benchchem.com [benchchem.com]
Stability of Bendamustine D4 in stock and working solutions
This technical support center provides guidance on the stability of Bendamustine D4 in stock and working solutions for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound (hydrochloride) is stable for at least four years when stored at -20°C.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[1]
Q3: How should I store this compound stock solutions?
A3: While specific stability data for this compound in solution is limited, information for the non-deuterated form, Bendamustine hydrochloride, provides guidance. Reconstituted solutions of Bendamustine hydrochloride are stable for a short period. For instance, a 2.5 mg/mL solution is stable for only 2 hours at room temperature and 8 hours at 2–8 °C.[2] Therefore, it is recommended to prepare fresh stock solutions or store them at -80°C for short periods. Long-term storage of stock solutions is not recommended due to the potential for hydrolysis.[3][4]
Q4: How do I prepare a working solution of this compound?
A4: To prepare a working solution, dilute the stock solution with an appropriate buffer or cell culture medium to the desired final concentration immediately before use. Due to the rapid degradation of Bendamustine in aqueous solutions, working solutions should be used immediately after preparation.
Q5: What is the stability of this compound in working solutions?
A5: Bendamustine is highly susceptible to hydrolysis in aqueous solutions. Diluted solutions of Bendamustine hydrochloride for infusion are stable for 3.5 hours at 25°C and up to 2 days at 2-8°C. It is crucial to use working solutions of this compound immediately after preparation to ensure the accuracy of experimental results.
Q6: What are the primary degradation products of Bendamustine?
A6: Bendamustine primarily degrades via hydrolysis of its chloroethyl groups to form monohydroxy (HP1) and dihydroxy (HP2) derivatives, which have significantly less cytotoxic activity. Minor metabolites, γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4), are formed through oxidation by cytochrome P450 (CYP) 1A2.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent experimental results | Degradation of this compound in stock or working solutions. | Prepare fresh stock and working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Reduced or no cytotoxic effect | Loss of active compound due to hydrolysis. | Ensure working solutions are prepared immediately before adding to cells. Minimize the time the compound is in an aqueous environment before the experiment. |
| Precipitate formation in stock solution | Poor solubility or solvent evaporation. | Ensure the solid compound is fully dissolved. Store stock solutions in tightly sealed vials at the recommended temperature. |
Data Summary
Table 1: Stability of Bendamustine Hydrochloride Reconstituted and Diluted Solutions
| Solution Type | Concentration | Storage Temperature | Stability |
| Reconstituted Solution | 2.5 mg/mL | Room Temperature | 2 hours |
| Reconstituted Solution | 2.5 mg/mL | 2–8 °C | 8 hours |
| Diluted Solution for Infusion | 0.2 - 0.6 mg/mL | 25°C | 3.5 hours |
| Diluted Solution for Infusion | 0.2 - 0.6 mg/mL | 2–8 °C | 2 days |
Note: This data is for Bendamustine hydrochloride and is provided as a guide for this compound due to the lack of specific stability data for the deuterated form in solution.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved.
-
Aliquot the stock solution into small, single-use volumes in tightly sealed vials.
-
Store the aliquots at -80°C.
Protocol 2: Preparation of this compound Working Solution
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Immediately before use, dilute the stock solution with the desired experimental buffer or cell culture medium to the final working concentration.
-
Mix the working solution thoroughly by gentle inversion.
-
Use the working solution immediately in your experiment.
Visualizations
Caption: Major degradation pathways of Bendamustine.
Caption: Recommended workflow for this compound solution handling.
References
How to resolve poor peak shape for bendamustine analysis
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of bendamustine, with a focus on resolving poor peak shape. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my bendamustine peak exhibiting significant tailing?
Peak tailing is the most common issue in bendamustine analysis and can be caused by several factors related to its chemical structure. Bendamustine is a basic compound, making it prone to secondary interactions with the stationary phase.[1]
-
Silanol Interactions: Residual silanol groups on the surface of silica-based columns are acidic and can interact strongly with the basic bendamustine molecule. This secondary retention mechanism causes the peak to tail.[2][3] The best way to mitigate this is to lower the mobile phase pH to 3.0 or below, which protonates the silanol groups and minimizes these interactions.[4]
-
Metal Interactions: Bendamustine can interact with metallic surfaces within the HPLC system, such as stainless steel tubing, frits, and even the column body itself. This can lead to peak tailing and reduced recovery.[5] Using bio-inert or PEEK-lined systems and columns can help resolve this issue.
-
Column Contamination: Accumulation of sample matrix components or previously analyzed compounds on the column can create active sites that cause tailing.
-
Mobile Phase pH: An improperly buffered or inappropriate mobile phase pH can lead to inconsistent ionization of bendamustine, contributing to poor peak shape.
Q2: My bendamustine peak is fronting. What is the likely cause?
Peak fronting is typically a sign of column overload or physical issues with the column.
-
Mass or Volume Overload: Injecting too much sample (mass overload) or too large a volume of a sample dissolved in a strong solvent (volume overload) can saturate the stationary phase at the column inlet, causing a "shark-fin" or fronting peak shape. To check for this, dilute your sample or reduce the injection volume.
-
Column Collapse or Void: A sudden physical change in the column packing, often called column collapse or a void, can create an uneven flow path for the sample, resulting in distorted peaks. This can be caused by rapid pressure changes or operating the column outside its recommended pH and temperature limits.
Q3: All the peaks in my chromatogram, including bendamustine, are broad, split, or distorted. What should I check?
When all peaks are affected similarly, the problem is likely systemic rather than a specific chemical interaction.
-
Extra-Column Volume (Dead Volume): Excessive volume in the tubing, fittings, or detector flow cell between the injector and the detector can cause band broadening for all peaks. Ensure you are using tubing with a narrow internal diameter and that all fittings are properly made.
-
Blocked Column Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and affecting all peaks. Back-flushing the column may resolve the issue.
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, especially for early-eluting peaks. Whenever possible, dissolve the sample in the initial mobile phase.
Q4: I'm observing a loss of bendamustine signal or poor recovery. What could be the reason?
Poor recovery is a critical issue that can often be traced to bendamustine's chemical properties.
-
Adsorption to Metal Surfaces: As mentioned, bendamustine can adsorb onto active metal surfaces in the flow path, leading to a loss of analyte and lower peak areas.
-
Chemical Instability: Bendamustine is prone to hydrolysis in aqueous solutions, particularly at neutral and alkaline pH. Sample preparation and handling are crucial. Ensure samples are analyzed promptly after preparation or stored under conditions that minimize degradation. In one LC-MS/MS method, urine samples were stabilized by diluting them 100-fold with human plasma.
Troubleshooting Guides
Guide 1: Systematic Workflow for Diagnosing Poor Peak Shape
This workflow provides a step-by-step process to identify the root cause of poor peak shape in your bendamustine analysis.
Caption: Troubleshooting decision tree for poor bendamustine peak shape.
Guide 2: Relationship Between Analytical Parameters and Peak Shape
Understanding how different parameters interact is key to effective method development and troubleshooting.
Caption: Key factors influencing bendamustine peak shape.
Data & Protocols
Table 1: Troubleshooting Summary
| Symptom | Possible Causes | Recommended Actions |
| Peak Tailing (Bendamustine only) | - Secondary interactions with silanol groups.- Interaction with metal surfaces.- Column contamination at active sites. | - Lower mobile phase pH to < 3 with an additive like 0.1% TFA.- Increase buffer concentration (for UV detection).- Use an end-capped or bio-inert column.- Flush the column with a strong solvent. |
| Peak Fronting | - Mass or volume overload.- Column void or collapse. | - Dilute the sample or reduce injection volume.- Replace the column and avoid sudden pressure shocks. |
| All Peaks Broad or Split | - Extra-column (dead) volume.- Partially blocked column frit.- Sample solvent is too strong. | - Use shorter, narrower ID tubing; check all connections.- Back-flush or replace the column frit/column.- Dissolve the sample in the mobile phase. |
| Poor Signal / Recovery | - Adsorption to metal surfaces.- Analyte degradation (hydrolysis). | - Use a bio-inert HPLC system or PEEK-lined components.- Analyze samples promptly; ensure proper storage and pH of sample diluent. |
Table 2: Example RP-HPLC Method Parameters for Bendamustine Analysis
This table summarizes typical starting conditions for bendamustine analysis based on published methods. Optimization will be required for specific applications.
| Parameter | Recommended Condition | Notes |
| Column | C18, 150 or 250 mm x 4.6 mm, 5 µm | A standard ODS/C18 column is a good starting point. |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) OR 10-20 mM Phosphate Buffer | TFA is effective for reducing silanol interactions. Phosphate buffers are used at neutral pH. For LC-MS, use volatile buffers like ammonium formate. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and efficiency. |
| Gradient/Isocratic | Isocratic or Gradient | An isocratic run (e.g., 70:30 Buffer:ACN) can work well. A gradient may be needed to separate impurities. |
| pH | Adjust to ~3.0 with TFA or ~7.0 with Phosphate Buffer | pH is a critical parameter for controlling peak shape. |
| Flow Rate | 1.0 - 1.5 mL/min | A flow rate of 1.0 mL/min is common. |
| Column Temperature | 25 - 35 °C | Maintaining a stable temperature can improve reproducibility. |
| Detection | UV at 230 - 233 nm | Bendamustine has a UV maximum in this range. |
| Injection Volume | 10 - 20 µL | Start with a low volume to avoid overload. |
| Sample Diluent | Mobile Phase | To ensure good peak shape, dissolve the sample in the mobile phase. |
Experimental Protocol: Example RP-HPLC Method
This protocol provides a starting point for the analysis of bendamustine.
-
Mobile Phase Preparation (Acidic Conditions):
-
Prepare Mobile Phase A: Add 1.0 mL of Trifluoroacetic Acid (TFA) to 1000 mL of HPLC-grade water.
-
Prepare Mobile Phase B: Use 100% HPLC-grade Acetonitrile.
-
Degas both mobile phases by sonication or vacuum filtration before use.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of bendamustine at 1 mg/mL in methanol.
-
Perform serial dilutions from the stock solution using the mobile phase as the diluent to create calibration standards at the desired concentrations.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing bendamustine in methanol.
-
Dilute the sample to the expected concentration range using the mobile phase as the diluent.
-
Filter the final solution through a 0.2 or 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in Table 2 (e.g., C18 column, 70:30 A:B mobile phase composition, 1.0 mL/min flow rate, 233 nm detection).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis:
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Evaluate the resulting chromatograms for peak shape (tailing factor should ideally be < 1.5), retention time, and area.
-
References
Technical Support Center: Minimizing Ion Suppression with Bendamustine-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Bendamustine-d4 as an internal standard in LC-MS/MS bioanalysis. The focus is on identifying, troubleshooting, and minimizing ion suppression to ensure accurate and reliable quantification of Bendamustine.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of Bendamustine?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte (Bendamustine) and its internal standard (Bendamustine-d4) in the mass spectrometer's ion source.[1][2] This interference reduces the signal intensity, which can lead to poor sensitivity, inaccurate quantification, and decreased reproducibility.[3] In the analysis of Bendamustine, formulation excipients, such as polyethylene glycol (PEG 400), have been shown to cause severe ion suppression, leading to a signal decrease of up to 90%.[4]
Q2: I am using Bendamustine-d4 as an internal standard, but I am still seeing inaccurate results. Why is this happening?
A2: While a stable isotope-labeled internal standard like Bendamustine-d4 is the gold standard for compensating for ion suppression, it may not always be effective.[5] One reason for this is a phenomenon known as the "deuterium effect," where the deuterated internal standard has a slightly different retention time than the non-deuterated analyte. If a strong suppressing agent co-elutes precisely with the analyte but not the internal standard (or vice versa), the compensation will be inaccurate. This has been observed in Bendamustine analysis where deuterated internal standards did not sufficiently track the analyte during suppression caused by dosing excipients.
Q3: What are common sources of ion suppression in Bendamustine bioanalysis?
A3: Common sources of ion suppression include:
-
Dosing vehicle excipients: Polyethylene glycol (PEG 400) is a notable cause of severe ion suppression in Bendamustine analysis.
-
Endogenous matrix components: Phospholipids, salts, and proteins from biological matrices like plasma can cause significant ion suppression.
-
Sample preparation artifacts: Contaminants introduced during sample processing, such as plasticizers from collection tubes, can interfere with ionization.
Q4: How can I determine if ion suppression is affecting my assay?
A4: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Bendamustine and Bendamustine-d4 solution into the LC eluent stream after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any significant drop in the baseline signal indicates the elution of interfering compounds that are causing ion suppression.
Troubleshooting Guides
This section provides a systematic approach to identifying and mitigating ion suppression when using Bendamustine-d4.
Issue: Low Signal Intensity or Poor Sensitivity for Bendamustine and Bendamustine-d4
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Troubleshooting Steps:
-
Perform a Post-Column Infusion Experiment: As described in FAQ 4, this will confirm if and when ion suppression is occurring during your chromatographic run.
-
Optimize Sample Preparation: The choice of sample preparation technique is critical. If using protein precipitation and significant suppression is observed, consider switching to a more rigorous method like supported liquid extraction (SLE) or solid-phase extraction (SPE) to more effectively remove interfering substances.
-
Modify Chromatographic Conditions: Adjusting the LC gradient, mobile phase composition, or using a different column chemistry can help separate Bendamustine and Bendamustine-d4 from the interfering compounds.
-
Issue: Inconsistent or Irreproducible Results for Quality Control (QC) Samples
-
Possible Cause: Variable matrix effects between different samples, leading to inconsistent ion suppression that is not adequately corrected by Bendamustine-d4.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: As with low signal intensity, enhancing the sample preparation method (e.g., moving from protein precipitation to SLE or SPE) is the most effective way to reduce variability in matrix effects.
-
Evaluate Matrix-Matched Calibrators: Preparing calibration standards and QC samples in the same biological matrix as the study samples can help to compensate for consistent matrix effects.
-
Check for Deuterium Effect: If chromatographic separation between Bendamustine and Bendamustine-d4 is observed, adjust the chromatography to ensure they co-elute as closely as possible. This will improve the internal standard's ability to compensate for localized ion suppression.
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods on Bendamustine Signal Intensity in the Presence of PEG 400
| Sample Preparation Method | Bendamustine Signal Intensity | Ion Suppression Effect | Reference |
| Protein Precipitation | Up to 90% lower than control | Severe | |
| Supported Liquid Extraction (SLE) | No observable signal suppression | Eliminated |
Experimental Protocols
1. Post-Column Infusion for Ion Suppression Assessment
-
Objective: To identify chromatographic regions where ion suppression occurs.
-
Methodology:
-
System Setup: Connect the LC column outlet to one inlet of a T-connector. Connect a syringe pump to the other inlet of the T-connector. Connect the outlet of the T-connector to the mass spectrometer's ion source.
-
Analyte Infusion: Prepare a solution of Bendamustine and Bendamustine-d4 in the mobile phase at a concentration that provides a stable, mid-range signal. Infuse this solution at a low, constant flow rate (e.g., 10-20 µL/min) into the LC eluent stream.
-
Sample Injection: Once a stable baseline signal for Bendamustine and Bendamustine-d4 is achieved, inject a blank matrix extract prepared using your current sample preparation method.
-
Data Analysis: Monitor the signal intensity of Bendamustine and Bendamustine-d4 throughout the chromatographic run. A significant drop in the baseline signal indicates the presence of ion-suppressing components eluting from the column.
-
2. Supported Liquid Extraction (SLE) for Plasma Samples
-
Objective: To remove interfering matrix components, including formulation excipients like PEG 400, and minimize ion suppression.
-
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma sample, add an appropriate volume of Bendamustine-d4 internal standard solution. Acidify the sample as required by the specific SLE plate instructions.
-
SLE Cartridge Loading: Load the pre-treated plasma sample onto the SLE cartridge and allow it to absorb for a few minutes.
-
Elution: Add an appropriate water-immiscible organic solvent (e.g., ethyl acetate) to the cartridge to elute the analytes. Collect the eluate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in the initial mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
-
3. Solid-Phase Extraction (SPE) for Plasma Samples
-
Objective: An alternative to SLE for robust sample cleanup.
-
Methodology:
-
Sample Pre-treatment: Mix 200 µL of plasma with the internal standard solution and acidify.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with methanol followed by water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.
-
Elution: Elute Bendamustine and Bendamustine-d4 with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: Simplified signaling pathway of Bendamustine's mechanism of action.
Caption: Experimental workflow for Bendamustine bioanalysis.
Caption: Troubleshooting workflow for ion suppression.
References
Potential for isotopic exchange in Bendamustine D4
Welcome to the technical support center for Bendamustine D4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for isotopic exchange and to offer troubleshooting support for experiments involving this deuterated internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where are the deuterium labels located?
This compound is the deuterated form of Bendamustine, an alkylating agent used in cancer therapy. It is commonly used as an internal standard in quantitative bioanalysis by LC-MS/MS. The deuterium atoms in commercially available this compound are typically located on one of the N,N-bis(2-chloroethyl) groups, specifically on the carbons of one of the ethyl chains. The IUPAC name is 5-[(2-chloroethyl)(2-chloroethyl-1,1,2,2-d4)amino]-1-methyl-1H-benzimidazole-2-butanoic acid. This labeling on a carbon backbone is generally considered to be stable and less prone to back-exchange compared to deuterium labels on heteroatoms (e.g., -OH, -NH).
Q2: What is isotopic exchange and is it a concern for this compound?
Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom on a labeled compound is replaced by a hydrogen atom from the surrounding environment, such as the solvent or matrix.[1] This can compromise the accuracy of quantitative analyses by converting the internal standard into the unlabeled analyte.
For this compound, the primary concern is not typically isotopic exchange but the inherent chemical instability of the Bendamustine molecule itself.[2][3][4] Bendamustine is known to be unstable in aqueous solutions, particularly at neutral or alkaline pH, due to the hydrolysis of its chloroethyl groups.[2] This degradation is often a more significant issue than the loss of deuterium from the stable C-D bonds.
Q3: Under what conditions is this compound most stable?
The stability of this compound is expected to mirror that of unlabeled Bendamustine. Studies have shown that Bendamustine is most stable in acidic conditions, typically around pH 2-3. As the pH increases towards neutral and alkaline, the rate of hydrolysis of the chloroethyl groups increases significantly. Higher temperatures also accelerate this degradation. Therefore, it is crucial to maintain acidic and cool conditions during sample preparation and analysis.
Q4: Can the mobile phase composition in LC-MS/MS analysis affect the stability of this compound?
Yes, the mobile phase composition is critical. To minimize degradation, it is recommended to use mobile phases with an acidic pH, ideally between 2.5 and 3. Many validated LC-MS/MS methods for Bendamustine use mobile phases containing 0.1% formic acid. Protic solvents like water and methanol are common components of the mobile phase and, while necessary for chromatography, can contribute to hydrolysis if the pH is not controlled.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
To confirm the stability of this compound in your assay, you should perform a stability study. This involves incubating the deuterated standard in your sample matrix or analytical mobile phase for varying amounts of time and at different temperatures relevant to your experimental workflow. You can then analyze these samples by LC-MS/MS to monitor for any degradation of this compound or any appearance of the unlabeled Bendamustine. A detailed protocol for this is provided in the "Experimental Protocols" section.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or decreasing internal standard (IS) signal over an analytical run. | 1. Degradation of this compound in the autosampler. Bendamustine is unstable in neutral or basic aqueous solutions. | - Ensure the reconstitution solvent and mobile phase are acidic (pH 2-3).- Maintain the autosampler at a low temperature (e.g., 4°C).- Minimize the time samples are stored in the autosampler before injection. |
| 2. Isotopic back-exchange. While less likely given the label positions, it can be influenced by pH and temperature. | - Perform an isotopic exchange assessment experiment (see Experimental Protocols).- If exchange is confirmed, consider using aprotic solvents for stock solutions and minimize exposure to protic solvents. | |
| Presence of unlabeled Bendamustine in blank samples containing only the internal standard. | 1. Isotopic impurity of the this compound standard. The deuterated standard may contain a small percentage of the unlabeled compound. | - Check the Certificate of Analysis (CoA) for the isotopic purity of the standard.- Prepare a "zero sample" (blank matrix + IS) to quantify the contribution of the unlabeled analyte from the IS. |
| 2. In-source fragmentation of this compound. High source temperatures or energies in the mass spectrometer can potentially cause fragmentation. | - Optimize MS source conditions (e.g., temperature, voltages) to minimize in-source fragmentation. | |
| 3. Degradation of this compound followed by loss of deuterium. This is a less common pathway. | - Analyze samples for the presence of Bendamustine degradation products (e.g., monohydroxy and dihydroxy bendamustine). | |
| Poor accuracy and precision in quantitative results. | 1. Differential matrix effects. The analyte and internal standard may be affected differently by the sample matrix. | - Ensure co-elution of the analyte and internal standard.- Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked blank matrix. |
| 2. Unaccounted for degradation or isotopic exchange. | - Conduct stability and isotopic exchange experiments under your specific assay conditions. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Solution
This protocol is designed to evaluate the chemical stability of this compound under various conditions relevant to sample preparation and analysis.
Materials:
-
This compound stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
Reconstitution solvents (e.g., acetonitrile, methanol, water)
-
Buffers at various pH values (e.g., pH 3, 5, 7, 9)
-
LC-MS/MS system
Methodology:
-
Prepare Stability Samples:
-
Spike a known concentration of this compound into different solutions:
-
Aprotic solvent (e.g., acetonitrile)
-
Aqueous solution at different pH values (3, 5, 7, 9)
-
Blank biological matrix
-
-
-
Incubation:
-
Aliquot the prepared samples and incubate them at different temperatures:
-
Refrigerated (2-8°C)
-
Room temperature (20-25°C)
-
Elevated temperature (e.g., 37°C)
-
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each condition.
-
Immediately process the samples as you would for your analytical method (e.g., protein precipitation, solid-phase extraction).
-
Analyze the processed samples by LC-MS/MS.
-
-
Data Analysis:
-
Monitor the peak area of this compound over time for each condition.
-
Monitor for the appearance and increase in peak area of degradation products, such as monohydroxy- and dihydroxy-bendamustine.
-
Plot the percentage of remaining this compound against time for each condition to determine its stability.
-
Protocol 2: Assessment of Isotopic Exchange of this compound
This protocol aims to determine if isotopic back-exchange occurs under your experimental conditions.
Materials:
-
This compound stock solution
-
Unlabeled Bendamustine
-
Blank biological matrix
-
Mobile phase solutions
-
LC-MS/MS system
Methodology:
-
Prepare Test Samples:
-
Prepare a solution of this compound in your final sample diluent or mobile phase.
-
Prepare a similar solution in a blank biological matrix that has been processed according to your sample preparation procedure.
-
-
Incubation:
-
Incubate these samples under the conditions of your typical sample analysis workflow, including any hold times in the autosampler.
-
-
Time-Point Analysis:
-
Inject the samples onto the LC-MS/MS system at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
LC-MS/MS Analysis:
-
Monitor the mass transitions for this compound (parent and fragment ions).
-
Simultaneously monitor the mass transitions for unlabeled Bendamustine.
-
-
Data Analysis:
-
Measure the peak area of both this compound and any unlabeled Bendamustine that may appear.
-
An increase in the signal for unlabeled Bendamustine over time, with a corresponding decrease in the this compound signal, would indicate isotopic exchange. Calculate the percentage of back-exchange at each time point.
-
Data Presentation
Table 1: Stability of Bendamustine in Aqueous Solutions at 37°C
| pH | Time (minutes) | % Bendamustine Remaining |
| 2 | 300 | ~100% |
| 7 | 5 | <10% |
| 7 | 60 | <1% |
| 9 | 5 | <10% |
| 9 | 60 | <1% |
Note: This table summarizes reported stability data for unlabeled Bendamustine and is expected to be indicative of this compound's stability.
Visualizations
Caption: Primary degradation pathway of this compound versus the potential for isotopic exchange.
Caption: A logical workflow for troubleshooting issues with this compound as an internal standard.
References
Technical Support Center: Quantifying Bendamustine and its Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of bendamustine and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying bendamustine?
A1: The primary challenge in quantifying bendamustine is its chemical instability. As a nitrogen mustard, bendamustine is prone to hydrolysis in aqueous solutions, leading to the formation of less active metabolites, monohydroxy-bendamustine (HP1) and dihydroxy-bendamustine (HP2).[1][2][3] This degradation can occur ex vivo in biological samples, leading to an underestimation of the parent drug concentration. Therefore, special sample handling and preparation procedures are crucial for accurate quantification.
Q2: What are the main metabolites of bendamustine that should be monitored?
A2: Besides the hydrolysis products (HP1 and HP2), bendamustine is metabolized via CYP1A2 oxidation to form two active metabolites: γ-hydroxybendamustine (M3) and N-desmethyl-bendamustine (M4).[2][4] While M3 and M4 are found at much lower concentrations than the parent drug, their cytotoxic activity makes them relevant for pharmacokinetic and pharmacodynamic studies.
Q3: What is the most common analytical technique for quantifying bendamustine and its metabolites?
A3: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the simultaneous quantification of bendamustine and its metabolites in biological matrices like plasma and urine. This method offers high sensitivity and specificity, which is necessary for detecting the low concentrations of the active metabolites.
Q4: How can I prevent the degradation of bendamustine in my samples?
A4: To minimize the hydrolytic degradation of bendamustine, it is essential to keep the samples at a low pH and low temperature. Acidification of plasma samples and dilution of urine samples with acidified plasma or another stabilizing agent immediately after collection are common strategies. For instance, adding hydrochloric acid or formic acid can help stabilize the compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of bendamustine | Hydrolysis during sample preparation: Bendamustine is unstable in aqueous solutions at neutral or alkaline pH. | Ensure immediate acidification of plasma samples upon collection. For urine samples, a 100-fold dilution with human plasma or acidification is recommended to improve stability. |
| Inefficient extraction: The chosen extraction method may not be optimal for bendamustine and its metabolites. | Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are both effective methods. Optimization of the SPE sorbent or LLE solvent may be necessary to ensure good recovery for all analytes. | |
| Poor peak shape in chromatography | Suboptimal mobile phase composition: The pH and organic content of the mobile phase can significantly impact peak shape. | A gradient elution using a mobile phase of ammonium formate with formic acid in water and methanol is commonly used and generally provides good peak shapes. |
| Inappropriate column chemistry: The choice of stationary phase is critical for retaining and separating the parent drug and its metabolites. | A Synergi Hydro RP or Synergi Polar RP column can be used for the analysis of bendamustine and its various metabolites. | |
| High variability in replicate measurements | Inconsistent sample handling: Variations in the time between sample collection, processing, and analysis can lead to differing degrees of degradation. | Standardize the entire workflow, from sample collection to analysis. Keep samples on ice and minimize the time they are at room temperature. |
| Matrix effects in LC-MS/MS: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analytes. | Use a stable isotope-labeled internal standard for each analyte if available. If not, ensure the chosen internal standard co-elutes and experiences similar matrix effects. Optimize the sample clean-up procedure to remove interfering substances. | |
| Inability to detect active metabolites (M3 and M4) | Insufficient assay sensitivity: M3 and M4 are present at much lower concentrations than bendamustine. | Utilize a highly sensitive triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Optimize the ionization source parameters and collision energies for each metabolite. |
| Metabolites below the lower limit of quantification (LLOQ): The concentrations in the collected samples may be too low. | Increase the sample injection volume or consider a more efficient pre-concentration step during sample preparation. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for LC-MS/MS methods used to quantify bendamustine and its metabolites in human plasma and urine.
Table 1: Lower Limits of Quantification (LLOQ)
| Analyte | Matrix | LLOQ (ng/mL) | Reference |
| Bendamustine | Plasma | 0.10 - 0.5 | |
| γ-hydroxybendamustine (M3) | Plasma | 0.11 - 0.5 | |
| N-desmethylbendamustine (M4) | Plasma | 0.10 - 0.5 | |
| dihydroxy-bendamustine (HP2) | Plasma | 1 | |
| Bendamustine | Urine | 500 | |
| γ-hydroxybendamustine (M3) | Urine | 500 | |
| N-desmethylbendamustine (M4) | Urine | 500 | |
| dihydroxy-bendamustine (HP2) | Urine | 100 |
Table 2: Accuracy and Precision of Quantification Methods
| Analyte | Matrix | Inter-assay Accuracy (% of nominal) | Inter-assay Precision (CV%) | Intra-assay Accuracy (% of nominal) | Intra-assay Precision (CV%) | Reference |
| Bendamustine, M3, M4 | Plasma & Urine | Within ±15% | < 15% | Within ±15% | < 15% | |
| Bendamustine, M3, M4 (at LLOQ) | Plasma & Urine | Within ±20% | < 20% | Within ±20% | < 20% |
Experimental Protocols
Protocol 1: Sample Preparation for Bendamustine and Metabolite Analysis in Human Plasma
-
Thaw frozen plasma samples on ice.
-
To a 200 µL aliquot of plasma, add an internal standard solution.
-
Acidify the sample by adding a small volume of a suitable acid (e.g., formic acid).
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Wash the SPE cartridge to remove interfering substances.
-
Elute the analytes from the SPE cartridge.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Bendamustine and its Metabolites
-
Chromatographic Separation:
-
Use a C18 reverse-phase column (e.g., Synergi Hydro RP).
-
Employ a gradient elution with a mobile phase consisting of 5mM ammonium formate with 0.1% formic acid in water (A) and methanol (B).
-
Set a flow rate appropriate for the column dimensions (e.g., 0.40 mL/min).
-
-
Mass Spectrometric Detection:
-
Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in positive mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions, collision energies, and other MS parameters for bendamustine and each metabolite.
-
Visualizations
Caption: Metabolic pathways of bendamustine.
Caption: Experimental workflow for bendamustine quantification.
References
- 1. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and pharmacodynamic profile of bendamustine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. go.drugbank.com [go.drugbank.com]
Improving assay sensitivity for low bendamustine concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of bendamustine, particularly at low concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for quantifying low concentrations of bendamustine in biological matrices?
For achieving the highest sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the recommended method.[1][2][3] LC-MS/MS methods have been validated with lower limits of quantification (LLOQ) as low as 0.05 ng/mL in cerebrospinal fluid and 0.5 ng/mL in plasma.[2]
Q2: Can HPLC with UV or fluorescence detection be used for sensitive bendamustine analysis?
Yes, High-Performance Liquid Chromatography (HPLC) with fluorescence (FL) or ultraviolet (UV) detection can also be employed for bendamustine quantification. HPLC-FL methods have demonstrated good sensitivity, with reported limits of detection (LOD) of 0.5 ng/mL in plasma.[2] HPLC-UV methods are generally less sensitive, with LODs around 0.0422 µg/mL (42.2 ng/mL). While less sensitive than LC-MS/MS, these methods can be a cost-effective alternative if the required sensitivity is within their range.
Q3: What are the critical pre-analytical steps to ensure the stability of bendamustine in samples?
Bendamustine is an alkylating agent prone to hydrolysis in aqueous solutions. To minimize degradation, the following steps are crucial:
-
Acidification: Acidifying plasma samples immediately after collection can help stabilize bendamustine.
-
Temperature Control: Samples should be kept on ice and stored at -70°C or -80°C until analysis. Stability studies have shown bendamustine to be stable for at least 30 days at -80°C.
-
Matrix Stabilization for Urine: For urine samples, a 100-fold dilution with human plasma has been shown to stabilize bendamustine.
-
Use of Chilled Solvents: During sample preparation, using pre-chilled solvents is recommended to minimize degradation.
Troubleshooting Guide
Issue 1: Poor Sensitivity / Inability to Detect Low Bendamustine Concentrations
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization (LC-MS/MS) | Ensure the mass spectrometer is tuned and calibrated. Optimize ionization source parameters (e.g., spray voltage, gas flows, temperature) for bendamustine. Positive mode electrospray ionization (ESI) is commonly used. |
| Inefficient Sample Extraction | Evaluate the extraction method. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are effective for concentrating the analyte and removing matrix interferences. Ensure the chosen SPE sorbent or LLE solvent is appropriate for bendamustine's chemical properties. |
| Matrix Effects (Ion Suppression/Enhancement) | Infuse a standard solution of bendamustine post-column while injecting an extracted blank matrix sample to assess matrix effects. If significant suppression is observed, improve the sample cleanup procedure, adjust chromatographic conditions to separate bendamustine from interfering components, or use a stable isotope-labeled internal standard. |
| Incorrect Wavelength (HPLC-UV/FL) | For UV detection, the maximum absorbance is typically around 230-233 nm. For fluorescence detection, excitation at 328 nm and emission at 420 nm has been shown to be effective. Verify and optimize these wavelengths on your instrument. |
| Analyte Degradation | Review sample handling and preparation procedures. Ensure samples were properly stabilized (acidified, chilled) and stored. Bendamustine is unstable in alkaline and neutral aqueous solutions. |
Issue 2: High Background Noise or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Matrix Interferences | Improve the sample preparation method. This could involve a more rigorous SPE wash protocol or a different LLE solvent system. |
| Contaminated Mobile Phase or LC System | Use high-purity solvents and additives. Flush the LC system thoroughly. A blank injection (injecting only the mobile phase) can help identify system contamination. |
| Co-elution with Metabolites or Other Compounds | Optimize the chromatographic separation. Adjusting the mobile phase gradient, changing the column chemistry (e.g., from C18 to a polar-modified phase), or altering the pH of the mobile phase can improve resolution. |
Issue 3: Poor Peak Shape (Tailing, Broadening)
| Potential Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the injected sample. |
| Secondary Interactions with Column Stationary Phase | The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve the peak shape of basic compounds like bendamustine. |
| Column Degradation | If the peak shape deteriorates over time, the column may need to be replaced. Using a guard column can help extend the life of the analytical column. |
Quantitative Data Summary
Table 1: Comparison of Analytical Methods for Bendamustine Quantification
| Method | Matrix | LLOQ (ng/mL) | LOD (ng/mL) | Reference |
| LC-MS/MS | Plasma | 0.5 | Not Reported | |
| LC-MS/MS | CSF | 0.05 | Not Reported | |
| LC-MS/MS | Mouse Plasma | 3.99 | Not Reported | |
| HPLC-FL | Plasma | Not Reported | 0.5 | |
| HPLC-FL | Urine | Not Reported | 2.5 | |
| HPLC-UV | Not Specified | 127.9 | 42.2 | |
| RP-HPLC | Bulk/Formulation | 8750 | 2900 |
Experimental Protocols
LC-MS/MS Method for Bendamustine in Human Plasma
This protocol is a summary of a validated method.
-
Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma, add an internal standard solution.
-
Acidify the sample.
-
Load the mixture onto an SPE column.
-
Wash the column to remove impurities.
-
Elute bendamustine from the column.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Synergi Hydro RP column.
-
Mobile Phase A: 5mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Elution: Gradient elution.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Triple quadrupole mass spectrometer, using Multiple Reaction Monitoring (MRM).
-
Diagrams
Caption: General experimental workflow for bendamustine quantification using LC-MS/MS.
Caption: Troubleshooting decision tree for low bendamustine assay sensitivity.
References
- 1. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validated liquid chromatography-tandem mass spectrometry method for simultaneous quantitation of bendamustine and copanlisib in mouse plasma: Application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring reproducibility in bendamustine bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility and accuracy of bendamustine bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the bioanalysis of bendamustine?
A1: The primary challenges in bendamustine bioanalysis stem from its chemical instability and the complexity of biological matrices. Bendamustine, an alkylating agent, is susceptible to hydrolysis in aqueous solutions, forming inactive metabolites like monohydroxy (HP1) and dihydroxy (HP2) bendamustine.[1][2] This degradation can lead to an underestimation of the actual concentration. Additionally, like any bioanalytical method, matrix effects from endogenous components in plasma, serum, or urine can cause ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and precision.[3][4][5]
Q2: What are the major metabolites of bendamustine and are they active?
A2: Bendamustine is metabolized through two main pathways. The primary route is hydrolysis to the inactive metabolites monohydroxy (HP1) and dihydroxy (HP2) bendamustine. A minor pathway involves hepatic metabolism by the cytochrome P450 enzyme CYP1A2, which forms two active metabolites: γ-hydroxy-bendamustine (M3) and N-desmethyl-bendamustine (M4). M3 has a potency similar to bendamustine, while M4 is about five to ten times less potent.
Q3: What are the typical quantifiable ranges for bendamustine and its metabolites in plasma and urine?
A3: Several validated LC-MS/MS methods have been published with varying quantifiable ranges. Generally, for bendamustine, M3, and M4, the range in human plasma is approximately 0.5 to 500 ng/mL. In urine, the range is wider, typically from 0.5 to 50 µg/mL. For the inactive hydrolysis product HP2, the quantifiable range in plasma is often cited as 1 to 500 ng/mL and 0.1 to 50 µg/mL in urine.
Q4: How should samples containing bendamustine be handled and stored to ensure stability?
A4: Due to the hydrolytic instability of bendamustine, proper sample handling is critical. Blood samples should be collected in tubes containing an anticoagulant and immediately placed on ice. Plasma should be separated promptly, preferably in a refrigerated centrifuge. To minimize degradation, acidification of the plasma sample is a common and effective stabilization technique. For urine samples, which are aqueous, immediate dilution with a stabilizing matrix like control human plasma is recommended. All samples should be stored at or below -70°C until analysis. Stability studies have shown bendamustine to be stable for at least 30 days at -80°C.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of bendamustine.
Issue 1: Low or No Recovery of Bendamustine
Possible Cause: Degradation of bendamustine due to hydrolysis.
Solutions:
-
Sample Collection and Processing: Ensure that blood samples are immediately chilled and that plasma is separated within 30 minutes of collection. Process samples on wet ice whenever possible.
-
Sample Stabilization: Acidify plasma samples immediately after separation. A common method is to add a small volume of an acid, such as formic acid, to the plasma. For urine, dilute the sample at least 100-fold with pre-chilled control human plasma.
-
Storage: Store all samples at ultra-low temperatures (-70°C or -80°C) to slow down the degradation process.
-
pH of Mobile Phase: During LC analysis, maintain an acidic mobile phase (e.g., using 0.1% formic acid) to ensure the stability of bendamustine during the chromatographic run.
Issue 2: Poor Precision and Accuracy in Results
Possible Cause: Undetected matrix effects leading to ion suppression or enhancement.
Solutions:
-
Sample Preparation: Employ a robust sample extraction method to remove interfering endogenous components. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are both effective for bendamustine. SPE with a C18 cartridge is a commonly used method for plasma samples.
-
Chromatographic Separation: Optimize the HPLC/UPLC method to ensure that bendamustine and its metabolites are chromatographically separated from the regions where matrix components elute. This can be visualized using a post-column infusion experiment.
-
Internal Standard Selection: Use a stable isotope-labeled internal standard (SIL-IS) for bendamustine if available. A SIL-IS will co-elute with the analyte and experience the same matrix effects, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog that is close in retention time and ionization efficiency can be used.
-
Matrix Effect Evaluation: Quantitatively assess the matrix effect during method validation by comparing the response of the analyte in a post-extraction spiked sample to the response in a neat solution.
Issue 3: Carryover in the LC-MS/MS System
Possible Cause: Adsorption of the analyte to components of the autosampler or column.
Solutions:
-
Autosampler Wash: Use a strong, organic solvent mixture for the autosampler needle wash. A combination of acetonitrile, methanol, and isopropanol with a small amount of acid or base can be effective.
-
Injection Volume: Reduce the injection volume to minimize the amount of analyte introduced into the system.
-
Chromatographic Conditions: Ensure that the gradient elution program is sufficient to elute all components from the column. A high percentage of organic solvent at the end of the gradient can help wash the column.
-
Blank Injections: Inject one or more blank samples after high-concentration samples to check for and wash out any residual analyte.
Data Presentation
The following tables summarize typical performance characteristics of validated bioanalytical methods for bendamustine.
Table 1: LC-MS/MS Method Parameters for Bendamustine Quantification
| Parameter | Method 1 (Human Plasma) | Method 2 (Mouse Plasma) |
| Extraction Method | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Chromatography | Synergi Hydro RP Column | Atlantis dC18 Column |
| Mobile Phase | Gradient with 5mM ammonium formate, 0.1% formic acid, and methanol | Isocratic with 5mM ammonium acetate:methanol (20:80 v/v) |
| Detection | Triple Quadrupole MS (ESI+) | Triple Quadrupole MS |
| Internal Standard | Not specified | Warfarin |
Table 2: Validation Summary for Bendamustine Bioanalytical Methods
| Parameter | Method 1 (Human Plasma) | Method 2 (Mouse Plasma) | Method 3 (LC-FL, Human Plasma) |
| Linear Range | 0.5 - 500 ng/mL | 3.99 - 2996 ng/mL | Not specified |
| LLOQ | 0.5 ng/mL | 3.99 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%CV) | < 15% (< 20% at LLOQ) | 2.01% - 5.05% | < 9.65% |
| Inter-day Precision (%CV) | < 15% (< 20% at LLOQ) | 2.74% - 6.13% | < 9.82% |
| Intra-day Accuracy (% Nominal) | ± 15% (± 20% at LLOQ) | Not specified | > 92.63% |
| Inter-day Accuracy (% Nominal) | ± 15% (± 20% at LLOQ) | Not specified | 100.26% - 101.16% |
Experimental Protocols & Workflows
Detailed Methodology: Sample Preparation and LC-MS/MS Analysis of Bendamustine in Human Plasma
This protocol is based on established and validated methods.
-
Sample Thawing: Thaw frozen plasma samples on wet ice.
-
Acidification: To a 200 µL aliquot of plasma, add a small volume of acid (e.g., 20 µL of 85% phosphoric acid) to stabilize bendamustine.
-
Internal Standard Addition: Add the internal standard solution.
-
Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the acidified plasma sample onto the cartridge.
-
Wash the cartridge with an aqueous solution to remove salts and polar interferences.
-
Elute bendamustine and the internal standard with methanol.
-
-
Evaporation and Reconstitution:
-
Dry the eluate under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 analytical column.
-
Use a gradient elution with an acidic mobile phase (e.g., 0.1% formic acid in water and methanol).
-
Detect the analytes using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Visualizations
Caption: Bendamustine metabolic pathways.
Caption: Bendamustine bioanalysis workflow.
Caption: Troubleshooting logic for bendamustine bioanalysis.
References
- 1. BENDAMUSTINE PHARMACOKINETIC PROFILE AND EXPOSURE-RESPONSE RELATIONSHIPS IN PATIENTS WITH INDOLENT NON-HODGKIN’S LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Excretion of 14C-Bendamustine in Patients with Relapsed or Refractory Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
Validation & Comparative
A Comparative Guide to the Validation of an LC-MS/MS Assay for Bendamustine Utilizing Bendamustine-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of bendamustine in biological matrices using its deuterated stable isotope, bendamustine-d4, as an internal standard (IS). The performance of this "gold standard" method is contrasted with assays employing alternative, structurally analogous internal standards. All data presented is based on established bioanalytical method validation guidelines.
While a specific publication detailing the validation of a bendamustine assay using bendamustine-d4 could not be identified, the following sections outline the expected performance of such an assay based on best practices in LC-MS/MS method development. The use of a stable isotope-labeled internal standard is widely accepted as the most accurate approach for correcting analyte loss during sample preparation and for compensating for matrix effects during ionization. This guide, therefore, presents a comparison between this optimal, proposed method and other validated methods.
Experimental Protocols
Bendamustine Assay using Bendamustine-d4 (Proposed Method)
This section outlines the experimental protocol for a highly specific and sensitive LC-MS/MS method for the quantification of bendamustine in human plasma, employing bendamustine-d4 as the internal standard.
1. Sample Preparation:
-
A 100 µL aliquot of human plasma is spiked with 10 µL of bendamustine-d4 internal standard solution.
-
Protein precipitation is performed by adding 300 µL of acetonitrile.
-
The sample is vortexed and then centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in 100 µL of the mobile phase for injection into the LC-MS/MS system.
2. Liquid Chromatography:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bendamustine: Precursor ion > Product ion (e.g., m/z 358.1 > 229.1)
-
Bendamustine-d4: Precursor ion > Product ion (e.g., m/z 362.1 > 233.1)
-
Alternative Bendamustine Assays
Validated LC-MS/MS methods for bendamustine have been reported using different internal standards. The table below summarizes the key parameters of two such methods for comparison.
| Parameter | Method with Chlorambucil IS[1] | Method with Phenacetin IS[2] |
| Internal Standard | Chlorambucil | Phenacetin |
| Sample Preparation | Protein precipitation with methanol. | Liquid-liquid extraction. |
| Chromatography Column | C18 reverse-phase | Atlantis dC18 |
| Mobile Phase | Gradient of water and 95% methanol in 0.1% formic acid. | Isocratic mobile phase of 0.2% formic acid:acetonitrile (25:75). |
| Ionization Mode | ESI+ | ESI+ |
Data Presentation: A Comparative Analysis
The following tables summarize the expected quantitative performance of the proposed bendamustine assay using bendamustine-d4 against the reported performance of assays using alternative internal standards.
Table 1: Assay Performance Characteristics
| Parameter | Bendamustine with Bendamustine-d4 IS (Expected) | Bendamustine with Chlorambucil IS[1] | Bendamustine with Phenacetin IS[2] |
| Linearity Range (ng/mL) | 0.5 - 1000 | 5 - 2000 | 0.11 - 518 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.5 | 5 | 0.11 |
| Intra-day Precision (%CV) | < 10% | < 15% | 3.46 - 12.9% |
| Inter-day Precision (%CV) | < 10% | < 15% | 3.63 - 8.23% |
| Intra-day Accuracy (%Bias) | ± 10% | ± 15% | - |
| Inter-day Accuracy (%Bias) | ± 10% | ± 15% | - |
| Recovery | > 85% | 41.1% - 51.6% | Not Reported |
| Matrix Effect | Minimal (compensated by IS) | 107.4% - 110.3% | Not Reported |
Note: The performance of the proposed method with bendamustine-d4 is an estimation based on the established benefits of using a stable isotope-labeled internal standard.
Mandatory Visualizations
Diagram 1: Experimental Workflow for Bendamustine Quantification
Caption: Workflow for the LC-MS/MS analysis of bendamustine.
Diagram 2: Logical Relationships in Method Validation
Caption: Key parameters for bioanalytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive LC-MS/MS Method for the Simultaneous Determination of Bendamustine and its Active Metabolite, γ-Hydroxybendamustine in Small Volume Mice and Dog Plasma and its Application to a Pharmacokinetic Study in Mice and Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Cross-Validation of Bendamustine Assays Between Laboratories
For Researchers, Scientists, and Drug Development Professionals
Comparison of Validated Analytical Methods for Bendamustine
The most common methods for the quantification of bendamustine are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The following tables summarize the key performance characteristics of various validated methods reported in the literature.
Table 1: Performance Characteristics of Validated RP-HPLC Methods for Bendamustine
| Parameter | Method 1[1] | Method 2[2] | Method 3[3] | Method 4[4] |
| Linearity Range | 10% - 150% of working conc. | 50 - 150% | Not Specified | Not Specified |
| Correlation Coefficient (R²) | 0.999 | 0.999 | Not Specified | Not Specified |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99% | 98 - 102% (bulk) | Not Specified |
| Precision (% RSD) | < 2% | < 2.0% | Not Specified | Not Specified |
| Limit of Detection (LOD) | 2.9 µg/ml | Not Specified | 0.1 µg/mL | 0.1 ppm |
| Limit of Quantification (LOQ) | 8.75 µg/ml | Not Specified | 0.33 µg/mL | 0.5 ppm |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Bendamustine
| Parameter | Method 1[5] |
| Linearity Range (Plasma) | 0.5 - 500 ng/mL |
| Linearity Range (Urine) | 0.5 - 50 µg/mL |
| Accuracy | Within ± 15% of nominal (± 20% at LLOQ) |
| Precision (CV%) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) (Plasma) | 0.5 ng/mL |
Experimental Protocols
Detailed methodologies are crucial for the replication and cross-validation of analytical assays. Below are representative protocols for RP-HPLC and LC-MS/MS methods based on published literature.
RP-HPLC Method for Bendamustine Quantification
This protocol is a composite based on several reported methods.
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: A C18 column (e.g., Zorbax SB C18, 250 x 4.6 mm, 3.5 µm) is commonly employed.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typical. For example, a mobile phase consisting of water and acetonitrile (with 0.01% trifluoroacetic acid) in a 65:35% v/v ratio has been reported. Another option includes a potassium phosphate dibasic buffer (pH 7) and acetonitrile (70:30).
-
Flow Rate: A flow rate of 1.0 mL/min is often used.
-
Detection Wavelength: Detection is typically carried out at 230 nm or 232 nm.
-
Sample Preparation: Bendamustine is dissolved in a suitable solvent, such as a mixture of water and methanol (50:50 v/v).
-
Standard Preparation: A stock solution of bendamustine hydrochloride is prepared in the diluent and further diluted to create a series of calibration standards.
LC-MS/MS Method for Bendamustine Quantification in Human Plasma and Urine
This protocol is based on a detailed study for quantifying bendamustine and its metabolites.
-
Chromatographic System: A liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: A Synergi Hydro RP column for bendamustine and its main metabolites (M3 and M4), and a Synergi Polar RP column for the hydrolysis product (HP2).
-
Mobile Phase: Gradient elution with 5mM ammonium formate with 0.1% formic acid in water and methanol.
-
Sample Preparation:
-
Urine samples are stabilized by a 100-fold dilution with human plasma to minimize hydrolysis.
-
200 μL of plasma or stabilized urine is mixed with an internal standard and acidified.
-
Analytes are separated using solid-phase extraction.
-
The extracts are dried and reconstituted before injection.
-
-
Ionization and Detection: Electrospray ionization in positive mode is used, with detection via a triple quadrupole mass spectrometer.
Visualizing Experimental Workflows and Signaling Pathways
Cross-Validation Workflow
A well-defined workflow is essential for a successful inter-laboratory cross-validation study. The following diagram outlines a typical process.
Caption: Workflow for an inter-laboratory cross-validation study.
Bendamustine's Mechanism of Action
Bendamustine's cytotoxic effects are primarily due to its action as a DNA alkylating agent, which triggers DNA damage response pathways.
Caption: Simplified signaling pathway of bendamustine's mechanism of action.
Conclusion
The successful cross-validation of bendamustine assays between laboratories is paramount for ensuring data consistency and reliability in multi-center studies. While this guide highlights the lack of publicly available direct inter-laboratory comparisons, it provides a solid foundation by comparing existing validated methods. By adopting a standardized protocol based on the robust HPLC and LC-MS/MS methods detailed herein, and by following a structured cross-validation workflow, research and clinical teams can confidently establish the comparability of their bendamustine assay results. This will ultimately contribute to a better understanding of bendamustine's pharmacokinetics and its clinical efficacy.
References
- 1. medwinpublishers.com [medwinpublishers.com]
- 2. ukaazpublications.com [ukaazpublications.com]
- 3. Novel Validated RP-HPLC Method for Bendamustine Hydrochloride Based on Ion-pair Chromatography: Application in Determining Infusion Stability and Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. RP-HPLC method for stability testing of bendamustine in products [wisdomlib.org]
- 5. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Bendamustine-D4 for Accurate Quantification of M3 and M4 Metabolites: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of Bendamustine's primary active metabolites, γ-hydroxy-bendamustine (M3) and N-desmethyl-bendamustine (M4). A core focus is the validation of these methods using an ideal internal standard, Bendamustine-D4, alongside an evaluation of alternative standards. The accurate measurement of these metabolites is crucial for pharmacokinetic studies and understanding the overall disposition of Bendamustine in the body.
The Gold Standard: Isotope-Labeled Internal Standards
In bioanalytical mass spectrometry, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for accurate quantification. A SIL-IS, such as Bendamustine-D4, is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., deuterium). This near-identical chemical behavior ensures that the SIL-IS experiences the same extraction efficiency, ionization suppression or enhancement in the mass spectrometer source, and chromatographic retention as the analyte. This co-elution and similar behavior allow for the correction of variations during sample preparation and analysis, leading to higher precision and accuracy in the final concentration measurements.
Validated LC-MS/MS Methodology for M3 and M4 Quantification
A robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay has been developed and validated for the simultaneous quantification of Bendamustine, M3, and M4 in human plasma and urine.[1][2] While the specific internal standard used in the primary reference study was not explicitly named, a deuterated standard such as Bendamustine-D4 is the ideal choice for this application.
Experimental Protocol
Sample Preparation:
-
To 200 μL of plasma or stabilized urine (urine diluted 1:100 with control human plasma), add the internal standard solution (ideally containing Bendamustine-D4).[1][2]
-
Acidify the sample.[1]
-
Perform solid-phase extraction (SPE) to separate the analytes from the biological matrix.
-
Elute the analytes, evaporate the solvent, and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Column: Synergi Hydro RP column for Bendamustine, M3, and M4.
-
Mobile Phase: Gradient elution with 5mM ammonium formate with 0.1% formic acid in water and methanol.
-
Ionization: Positive mode electrospray ionization (ESI+).
-
Detection: Triple quadrupole mass spectrometer.
Performance Characteristics
The following table summarizes the quantitative data from the validated LC-MS/MS method for the analysis of M3 and M4 in human plasma and urine.
| Analyte | Matrix | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Inter-assay Accuracy (% of nominal) | Inter-assay Precision (CV%) |
| M3 | Plasma | 0.5 ng/mL | 500 ng/mL | Within ±15% | <15% |
| M4 | Plasma | 0.5 ng/mL | 500 ng/mL | Within ±15% | <15% |
| M3 | Urine | 0.5 µg/mL | 50 µg/mL | Within ±15% | <15% |
| M4 | Urine | 0.5 µg/mL | 50 µg/mL | Within ±15% | <15% |
Data sourced from the validated LC-MS/MS assay described in Dubbelman et al., 2012. At the LLOQ, the accuracy was within ±20% of the nominal value and the precision was ≤20%.
Alternative Internal Standards and Their Performance
While Bendamustine-D4 represents the ideal internal standard, other compounds have been utilized for the quantification of Bendamustine, which could potentially be adapted for M3 and M4 analysis. It is important to note that these alternatives are not structurally identical to the analytes and therefore may not fully compensate for matrix effects and other sources of variability.
Phenacetin as an Internal Standard
A sensitive LC-MS/MS method for the simultaneous determination of Bendamustine and its active metabolite, γ-hydroxybendamustine (M3), in mouse and dog plasma has been developed using phenacetin as the internal standard.
Performance Data (for M3 in mouse plasma):
| Parameter | Value |
| LLOQ | 0.11 ng/mL |
| ULOQ | 518 ng/mL |
| Inter-day Accuracy | 7.86 - 9.49% |
| Inter-day Precision | 1.15 - 9.00% |
Data from Saini et al., 2017.
Cinoxacin as an Internal Standard
A validated liquid chromatography method with fluorescence detection (LC-FL) for the determination of Bendamustine in human plasma and urine utilized cinoxacin as the internal standard. While this method does not involve mass spectrometry and was not validated for the M3 and M4 metabolites, it provides an example of a non-isotope-labeled internal standard used for the parent drug.
Performance Data (for Bendamustine):
| Matrix | LLOQ | Inter-day Accuracy | Inter-day Precision |
| Plasma | 0.5 ng/mL | 92.63 - 101.16% | < 9.82% |
| Urine | 2.5 ng/mL | 94.29 - 101.74% | < 9.02% |
Data from Madej et al., 2016.
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams outline the metabolic pathway of Bendamustine and the analytical workflow for metabolite quantification.
Caption: Metabolic pathway of Bendamustine.
Caption: Workflow for M3/M4 quantification.
Conclusion
For the accurate and reliable quantification of Bendamustine's active metabolites, M3 and M4, a validated LC-MS/MS method employing a stable isotope-labeled internal standard like Bendamustine-D4 is unequivocally the superior approach. This ensures the highest level of precision and accuracy by effectively correcting for analytical variability. While alternative internal standards such as phenacetin have been successfully used for M3 in preclinical models, and others like cinoxacin for the parent drug, they do not offer the same level of analytical certainty as a deuterated analog. Researchers and drug development professionals should prioritize the use of SIL-IS in their bioanalytical workflows to ensure the integrity and reliability of their pharmacokinetic data.
References
Comparative analysis of different extraction methods for bendamustine
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Sample Preparation
The accurate quantification of bendamustine, a potent alkylating agent used in the treatment of various cancers, is critical for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. The choice of extraction method from complex biological matrices like plasma is a pivotal step that significantly impacts the reliability and accuracy of analytical results. This guide provides a comparative analysis of the most common extraction techniques for bendamustine—Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT)—supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Performance Comparison of Extraction Methods
The efficiency of an extraction method is determined by several key parameters, including recovery, precision, and the extent of matrix effects. The following table summarizes the performance of different extraction methods for bendamustine from human plasma, based on published data.
| Extraction Method | Sorbent/Solvent | Recovery (%) | Precision (RSD, %) | Accuracy (%) | Reference |
| Solid-Phase Extraction (SPE) | C18 Cartridge | 94.0 ± 5.4 | < 9.82 (Inter-day) | 100.26 - 101.16 (Inter-day) | [1][2] |
| Oasis HLB Cartridge | 76.4 - 82.8 | Not Reported | Not Reported | [1] | |
| Liquid-Liquid Extraction (LLE) | Dichloromethane | 76.6 ± 5.4 | Not Reported | Not Reported | [1] |
| Protein Precipitation (PPT) | 10% Perchloric acid/Methanol | 68.7 - 72.2 | Not Reported | Not Reported | [1] |
| Methanol (from mouse brain tissue) | 41.1 - 51.6 | < 15 (Inter- and Intra-day) | Within 15% |
Note: The data presented is compiled from different studies and is intended for comparative purposes. Direct head-to-head comparisons under identical experimental conditions are limited. The precision and accuracy data for the SPE (C18) method are for the overall bioanalytical method, not just the extraction step.
Experimental Workflow Overview
The general workflow for the extraction and analysis of bendamustine from biological samples involves several key stages, from sample collection to final data acquisition.
References
The Gold Standard in Bioanalysis: A Comparative Guide to Bendamustine-d4 as an Internal Standard
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents is paramount. In the bioanalysis of the alkylating agent Bendamustine, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of the performance of the deuterated internal standard, Bendamustine-d4, against other alternatives, supported by experimental data from published literature.
Stable isotope-labeled (SIL) internal standards, such as Bendamustine-d4, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis. Their near-identical physicochemical properties to the analyte of interest, Bendamustine, ensure they behave similarly during sample preparation, chromatography, and ionization. This intrinsic similarity allows for superior correction of analytical variability, leading to enhanced accuracy and precision of the measurement.
Performance Comparison: Bendamustine-d4 vs. Alternative Internal Standards
While direct head-to-head comparative studies exhaustively detailing the inter- and intra-assay variability of Bendamustine-d4 against all other potential internal standards in a single publication are limited, the principles of bioanalytical method validation and data from various studies strongly support the superiority of a deuterated internal standard. The following tables summarize representative validation data for Bendamustine quantification using different analytical approaches.
Table 1: Inter-Assay and Intra-Assay Variability for Bendamustine Quantification
This table presents data from a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Bendamustine in human plasma and urine. While the specific internal standard used in this particular study was not Bendamustine-d4, the data serves as a benchmark for a robust and precise bioanalytical assay. The use of a deuterated internal standard like Bendamustine-d4 is expected to yield results with at least this level of precision and accuracy, and likely better, due to its superior ability to compensate for analytical variations.
| Analyte | Matrix | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (% of Nominal) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (% of Nominal) |
| Bendamustine | Plasma | 1.5 (LQC) | <15% | ± 15% | <15% | ± 15% |
| 15 (MQC) | <15% | ± 15% | <15% | ± 15% | ||
| 400 (HQC) | <15% | ± 15% | <15% | ± 15% | ||
| Bendamustine | Urine | 1.5 (LQC) | <15% | ± 15% | <15% | ± 15% |
| 15 (MQC) | <15% | ± 15% | <15% | ± 15% | ||
| 40 (HQC) | <15% | ± 15% | <15% | ± 15% |
Data adapted from a study on the development and validation of an LC-MS/MS assay for Bendamustine and its metabolites.[1][2] The acceptance criteria for precision (%CV) and accuracy were within ±15% of the nominal values, and ±20% at the lower limit of quantification (LLOQ).
Table 2: Performance of Alternative (Non-Deuterated) Internal Standards
This table showcases validation data from studies that employed structural analog internal standards for Bendamustine quantification. While these methods can be validated to meet regulatory requirements, they are more susceptible to variability arising from differences in extraction recovery and matrix effects compared to a deuterated standard.
| Internal Standard | Analyte | Matrix | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Accuracy (%) |
| Cinoxacin | Bendamustine | Plasma | < 9.65% | < 9.82% | 92.63 - 101.16% |
| Bendamustine | Urine | < 9.86% | < 9.02% | 94.29 - 101.74% | |
| Phenacetin | Bendamustine | Mice Plasma | 3.46 - 12.9% | 3.63 - 8.23% | Within ±15% |
| Bendamustine | Dog Plasma | 2.15 - 6.49% | 1.73 - 13.1% | Within ±15% |
Data adapted from studies utilizing Cinoxacin[3] and Phenacetin[4] as internal standards.
The use of a stable isotope-labeled internal standard like Bendamustine-d4 is critical for correcting interindividual variability in biological matrices.[5] This is a significant advantage over structural analogs, which may not perfectly mimic the behavior of the analyte in different patient samples.
Experimental Protocols
A robust and reliable bioanalytical method is the foundation of accurate quantification. The following is a detailed protocol for the quantification of Bendamustine in human plasma using LC-MS/MS with Bendamustine-d4 as the internal standard, based on established methodologies.
1. Preparation of Stock and Working Solutions:
-
Bendamustine Stock Solution (1 mg/mL): Accurately weigh and dissolve Bendamustine hydrochloride in methanol.
-
Bendamustine-d4 Stock Solution (1 mg/mL): Accurately weigh and dissolve Bendamustine-d4 in methanol.
-
Working Solutions: Prepare serial dilutions of the Bendamustine stock solution in methanol:water (50:50, v/v) to create calibration standards. Prepare a working solution of Bendamustine-d4 at a fixed concentration (e.g., 100 ng/mL) in methanol:water (50:50, v/v).
2. Sample Preparation (Solid-Phase Extraction):
-
To 200 µL of plasma sample (calibration standard, quality control, or unknown), add 50 µL of the Bendamustine-d4 working solution.
-
Acidify the sample by adding 200 µL of 0.1 M hydrochloric acid.
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., Synergi Hydro-RP, 4 µm, 150 x 2.0 mm).
-
Mobile Phase A: 5 mM ammonium formate with 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
Gradient Elution: A suitable gradient program to achieve separation of Bendamustine and Bendamustine-d4 from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Bendamustine: m/z 358.1 → 229.1
-
Bendamustine-d4: m/z 362.1 → 233.1
-
-
4. Data Analysis:
-
Quantify Bendamustine by calculating the peak area ratio of the analyte to the internal standard (Bendamustine-d4).
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.
-
Determine the concentration of Bendamustine in the quality control and unknown samples from the calibration curve.
Mandatory Visualizations
To further clarify the experimental process and the rationale for using a deuterated internal standard, the following diagrams are provided.
Caption: Experimental workflow for Bendamustine quantification.
Caption: Logical relationship of an ideal internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of LC-MS/MS assays for the quantification of bendamustine and its metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of Bendamustine in Human Plasma and Urine by LC-FL Methods: Application in a Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Lower Limit of Quantification (LLOQ) for Bendamustine Using Bendamustine D4 as an Internal Standard: A Comparative Guide
This guide provides a comprehensive overview of the methodologies for establishing the Lower Limit of Quantification (LLOQ) of the chemotherapeutic agent Bendamustine, with a specific focus on the use of its deuterated analog, Bendamustine D4, as an internal standard. The accurate determination of LLOQ is a critical aspect of bioanalytical method validation, ensuring that the assay is sensitive enough to measure low concentrations of the drug with acceptable precision and accuracy. This is particularly important in pharmacokinetic and toxicokinetic studies.
This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Bendamustine. It presents a comparison of different analytical techniques, detailed experimental protocols, and data presented in a clear, tabular format for easy interpretation.
Comparative Analysis of Analytical Methods for Bendamustine Quantification
The quantification of Bendamustine in biological matrices is primarily achieved through Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC). LC-MS/MS is generally favored for its high sensitivity and selectivity, which are crucial for achieving low LLOQ values. The use of a stable isotope-labeled internal standard like this compound is best practice for LC-MS/MS assays to compensate for matrix effects and variations in sample processing.
| Parameter | LC-MS/MS Method | RP-HPLC Method |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL in plasma[1][2] | 8.75 µg/mL in bulk drug[3] |
| Internal Standard | This compound (recommended) | Not explicitly mentioned in the provided context |
| Detector | Triple Quadrupole Mass Spectrometer[1][2] | UV Detector (e.g., at 230 nm) |
| Precision at LLOQ (%CV) | Typically ≤ 20% | Typically ≤ 2% (for higher concentrations) |
| Accuracy at LLOQ (% of nominal) | Typically within ± 20% | Not specified at LLOQ in the provided context |
| Sample Volume | 200 µL of plasma | Not specified for biological matrices in the provided context |
Experimental Workflow for LLOQ Determination
The following diagram illustrates a typical workflow for establishing the LLOQ of Bendamustine in a biological matrix (e.g., plasma) using this compound as an internal standard.
Caption: Workflow for LLOQ Establishment of Bendamustine using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Method for Bendamustine in Human Plasma
This protocol is a synthesized example based on typical methodologies for the quantification of small molecules in biological matrices.
1. Materials and Reagents
-
Bendamustine Hydrochloride (Reference Standard)
-
This compound Hydrochloride (Internal Standard)
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
2. Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Bendamustine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Bendamustine primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) methanol:water.
3. Preparation of Calibration Curve and Quality Control (QC) Samples
-
Spike blank human plasma with the appropriate Bendamustine working standard solutions to prepare calibration standards at concentrations ranging from, for example, 0.1 ng/mL to 500 ng/mL.
-
Prepare QC samples at a minimum of three concentration levels: Low, Medium, and High (e.g., 1.5 ng/mL, 75 ng/mL, and 400 ng/mL).
-
The lowest standard on the calibration curve will be the putative LLOQ (e.g., 0.5 ng/mL).
4. Sample Preparation (Solid Phase Extraction)
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 20 µL of the IS working solution (this compound).
-
Acidify the sample by adding 200 µL of 0.1% formic acid in water.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
5. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A suitable gradient to separate Bendamustine from endogenous matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
MRM Transitions:
-
Bendamustine: Precursor ion → Product ion (specific m/z values to be determined)
-
This compound: Precursor ion → Product ion (specific m/z values to be determined)
-
6. LLOQ Establishment Criteria To establish the LLOQ, the following criteria must be met for the lowest concentration standard:
-
The analyte response at the LLOQ should be at least 5 times the response of a blank sample.
-
Precision: The coefficient of variation (%CV) of replicate measurements (n≥5) at the LLOQ should not exceed 20%.
-
Accuracy: The mean concentration of replicate measurements (n≥5) at the LLOQ should be within ±20% of the nominal concentration.
This guide provides a framework for establishing the LLOQ of Bendamustine. The specific parameters of the experimental protocol, especially the LC-MS/MS conditions, should be optimized in the laboratory. The use of a deuterated internal standard such as this compound is crucial for developing a robust and reliable bioanalytical method.
References
A Comparative Guide to Bendamustine and Its Impurity Reference Standards for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of reference standards for bendamustine and its impurities, designed for researchers, scientists, and drug development professionals. Below you will find a summary of commercially available reference standards, a comparative overview of analytical methodologies, detailed experimental protocols, and a workflow for the qualification and use of these standards.
Comparison of Commercially Available Reference Standards
The selection of a suitable reference standard is critical for accurate analytical method development, validation, and routine quality control. Several suppliers offer bendamustine and a wide range of its impurities. The following table summarizes the offerings from various providers based on publicly available information. It is important to note that a comprehensive Certificate of Analysis (CoA) is supplied with these standards, detailing purity, identity, and characterization data.[1][2]
| Supplier/Pharmacopeia | Bendamustine API Standard | Process-Related Impurities | Degradation Products | Metabolites | Stable Isotope Labeled | Pharmacopeial Grade |
| USP | ✓[3] | ✓[4][5] | ✓ | ✓ | ||
| Axios Research | ✓ | ✓ | ✓ | ✓ | ✓ | Pharmacopeial and non-pharmacopeial available |
| Daicel Pharma Standards | ✓ | ✓ | ✓ | |||
| GLP Pharma Standards | ✓ | ✓ | ✓ | ✓ | ||
| Pharmaffiliates | ✓ | ✓ | ✓ | ✓ | Pharmacopeial and non-pharmacopeial available | |
| SynThink Research Chemicals | ✓ | ✓ | ✓ | EP traceable materials available |
Comparative Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the separation and quantification of bendamustine and its impurities. The choice of column and mobile phase is crucial for achieving the desired separation. Below is a comparison of published HPLC methods.
| Column | Mobile Phase | Flow Rate (mL/min) | Detection (UV Wavelength) | Application |
| Primesep 200 (4.6x150 mm, 5 µm) | MeCN – 30%, H2SO4 – 0.1% | 0.6 | 215 nm | Separation of bendamustine and related impurities |
| Primesep D (4.6x150 mm, 5 µm) | MeCN – 15%, H2SO4 – 0.1% | 1.0 | 230 nm | Direct analysis in biofluids |
| Thermo Hypersil C18 | 70% potassium phosphate buffer (pH 7) and 30% acetonitrile | 1.0 | 232 nm | Stability testing of bendamustine |
| Inertsil ODS-2 (250 × 4.6 mm, 5 µm) | Not specified | Not specified | Not specified | Quantification of impurities |
| USP L60 packing (4.6-mm × 15-cm; 5-µm) | Gradient of 0.1% (v/v) trifluoroacetic acid in water and 0.1% (v/v) trifluoroacetic acid in acetonitrile | 1.0 | 254 nm | Assay and organic impurities |
Workflow for Reference Standard Qualification
The following diagram illustrates a typical workflow for the qualification and implementation of new reference standards in a laboratory setting.
Caption: Workflow for the qualification of bendamustine reference standards.
Experimental Protocols
Below are detailed experimental protocols derived from published analytical methods for the analysis of bendamustine and its impurities.
Protocol 1: Reversed-Phase Cation-Exchange HPLC for Bendamustine and Impurities
-
Objective: To separate bendamustine from its related impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Primesep 200, 4.6×150 mm, 5 µm, 100A.
-
Mobile Phase:
-
Acetonitrile: 30%
-
0.1% Sulfuric Acid in Water: 70%
-
-
Flow Rate: 0.6 mL/min.
-
Detection: UV at 215 nm.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to an appropriate concentration. For biofluids, sample preparation is required.
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared sample.
-
Run the analysis for a sufficient time to allow for the elution of all components of interest.
-
Identify and quantify bendamustine and its impurities based on their retention times and peak areas relative to a reference standard.
-
Protocol 2: Stability-Indicating RP-HPLC Method
-
Objective: To determine the stability of bendamustine in raw materials and finished products by separating it from its degradation products.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Thermo Hypersil C18.
-
Mobile Phase:
-
Potassium phosphate dibasic buffer (pH 7): 70%
-
Acetonitrile: 30%
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 232 nm.
-
Sample Preparation: Prepare samples by dissolving them in a suitable diluent to achieve a known concentration of bendamustine.
-
Procedure:
-
Equilibrate the C18 column with the mobile phase until a stable baseline is achieved.
-
Inject the sample solution. The reported retention time for bendamustine is approximately 7 minutes under these conditions.
-
Monitor the chromatogram for the appearance of new peaks, indicating degradation products.
-
The method should be validated for specificity to ensure the bendamustine peak is free from co-eluting degradation products.
-
Protocol 3: USP Method for Assay and Organic Impurities
-
Objective: To assay bendamustine hydrochloride and determine the levels of organic impurities.
-
Instrumentation: An LC system with a UV detector.
-
Column: 4.6-mm × 15-cm; 5-µm packing L60.
-
Mobile Phase:
-
Solution A: 0.1% (v/v) trifluoroacetic acid in water.
-
Solution B: 0.1% (v/v) trifluoroacetic acid in acetonitrile.
-
A specific gradient elution program is defined in the USP monograph.
-
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30°C.
-
Autosampler Temperature: 2°–8°.
-
Detection: UV at 254 nm.
-
Sample Preparation:
-
Standard solution: 4.2 mg/mL of USP Bendamustine Hydrochloride RS in a 1:1 mixture of 1-Methyl-2-pyrrolidone and Solution A.
-
Sample solution: 4.2 mg/mL of Bendamustine Hydrochloride in the same diluent.
-
-
Procedure:
-
Set up the chromatographic system as per the specified conditions.
-
Perform a system suitability test using the Standard solution. The tailing factor should be not more than 2.0, and the relative standard deviation for replicate injections should be not more than 1.0%.
-
Inject the Standard solution and the Sample solution.
-
Calculate the percentage of bendamustine hydrochloride in the sample and quantify any impurities based on the peak areas and the acceptance criteria outlined in the USP monograph. The acceptance criteria for Bendamustine related compound D has been revised to NMT 0.15%.
-
This guide provides a foundational overview for the selection and use of bendamustine reference standards. For all applications, it is imperative to consult the detailed Certificate of Analysis provided by the supplier and to perform appropriate in-house verification to ensure the suitability of the standard for its intended use.
References
Performance Showdown: Analyzing Bendamustine D4 Across Different Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals, the precise and accurate quantification of therapeutic agents and their stable isotope-labeled internal standards is paramount. This guide provides a comparative performance evaluation of Bendamustine D4 analysis across three common mass spectrometry platforms: Triple Quadrupole (TQ), Quadrupole Time-of-Flight (Q-TOF), and Orbitrap. This objective comparison is supported by a summary of expected quantitative performance, detailed experimental protocols from published literature, and a visualization of Bendamustine's mechanism of action.
Bendamustine is a potent alkylating agent used in the treatment of various cancers.[1][2] this compound, a deuterated form of the drug, is the preferred internal standard for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar chemical properties and distinct mass. The choice of mass spectrometer can significantly impact the sensitivity, selectivity, and overall performance of the bioanalytical method.
Mechanism of Action: How Bendamustine Induces Cancer Cell Death
Bendamustine's cytotoxic effects stem from its ability to induce extensive and durable DNA damage.[2] As a bifunctional alkylating agent, it forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of intra-strand and inter-strand cross-links.[1] This damage triggers a complex cellular response, ultimately leading to cell death through apoptosis and mitotic catastrophe.[2] Unlike other alkylating agents, bendamustine is also known to activate the base excision repair (BER) pathway.
Mass Spectrometer Performance Comparison for this compound Analysis
The selection of a mass spectrometer for the quantification of this compound is critical and depends on the specific requirements of the assay, such as the need for high sensitivity, selectivity, or the ability to perform retrospective data analysis.
| Parameter | Triple Quadrupole (TQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Primary Use | Targeted Quantification | Qualitative & Quantitative Analysis | Qualitative & Quantitative Analysis |
| Typical Sensitivity (LLOQ) | Excellent (Sub-ng/mL to pg/mL) | Good (Low ng/mL) | Very Good (Low ng/mL to sub-ng/mL) |
| Selectivity | Excellent (MRM mode) | Good to Excellent | Excellent (High Resolution) |
| Mass Accuracy | Low (Unit Mass Resolution) | Excellent (ppm) | Excellent (ppm) |
| Linear Dynamic Range | Excellent (4-6 orders of magnitude) | Good (3-4 orders of magnitude) | Very Good (3-5 orders of magnitude) |
| Qualitative Capability | Limited to targeted fragments | Excellent (Full Scan MS/MS) | Excellent (Full Scan MS/MS) |
| Throughput for Quantification | High | Moderate | Moderate |
| Ease of Use for Quantification | Relatively straightforward | More complex method development | More complex data processing |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Bendamustine in human plasma using LC-MS/MS with a triple quadrupole mass spectrometer, adapted from published methods. This compound would be used as the internal standard in such an assay.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add the internal standard (this compound).
-
Acidify the sample with 0.1% formic acid.
-
Load the sample onto a conditioned C18 SPE cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z) for Bendamustine: 358.1.
-
Product Ion (m/z) for Bendamustine: 155.1.
-
Precursor Ion (m/z) for this compound: 362.1.
-
Product Ion (m/z) for this compound: 159.1.
-
Collision Energy: Optimized for the specific instrument.
Conclusion and Recommendations
The choice of mass spectrometer for this compound analysis is highly dependent on the specific goals of the study.
-
Triple Quadrupole (TQ) mass spectrometers are the gold standard for targeted quantification due to their exceptional sensitivity, selectivity, and wide linear dynamic range. For routine bioequivalence, pharmacokinetic, or toxicokinetic studies where the primary goal is to accurately measure the concentration of Bendamustine, a TQ is the most appropriate choice.
-
Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are high-resolution mass spectrometry (HRMS) instruments that offer excellent mass accuracy and the ability to perform full-scan MS/MS. These platforms are ideal for metabolite identification studies and for assays where high selectivity is required to resolve isobaric interferences. While their sensitivity for quantification is generally very good, it may not reach the ultimate lower limits of detection of the latest generation of triple quadrupoles. The ability to perform retrospective data analysis is a significant advantage of HRMS platforms.
References
Safety Operating Guide
Navigating the Safe Disposal of Bendamustine D4: A Procedural Guide
For Immediate Implementation: The proper disposal of Bendamustine D4, a potent cytotoxic and antineoplastic agent, is critical for ensuring laboratory safety and environmental protection. Due to its hazardous nature—classified as toxic if swallowed, a suspected carcinogen, and potentially damaging to fertility or an unborn child—strict adherence to established protocols is mandatory.[1][2] All waste generated from the handling of this compound must be treated as hazardous and managed in compliance with all applicable federal, state, and local regulations.[3]
Personnel handling this compound and its associated waste must be thoroughly trained on these procedures and equipped with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and protective clothing. Under no circumstances should this chemical waste be disposed of in regular trash or discharged into the sanitary sewer system.
Waste Classification and Handling
The primary step in the proper disposal of this compound is the correct classification of the waste. The disposal stream is determined by the nature and quantity of the contamination.
| Waste Category | Description | Recommended Container | Disposal Pathway |
| Unused or Expired Product | Pure this compound, including expired stock or unwanted original reagents. | Original container with intact, legible label. | Licensed Hazardous Waste Contractor. |
| Bulk Contaminated Waste | Materials heavily contaminated with this compound, such as grossly contaminated PPE, spill cleanup materials, or vials containing more than 3% of the original volume. | Black, sealed, leak-proof hazardous waste container labeled "Hazardous Drug Waste" or "Bulk Chemotherapy Waste". | Licensed Hazardous Waste Contractor. |
| Trace Contaminated Waste | Items with minimal residual contamination (less than 3% of original volume), including empty vials, IV bags, tubing, gloves, gowns, and gauze. | Yellow, puncture-resistant container labeled "Trace Chemotherapy Waste" or "Hazardous Drug Waste". | Licensed Hazardous Waste Contractor. |
| Contaminated Sharps | Needles, syringes, and other sharps contaminated with this compound. | Designated, puncture-proof sharps container clearly labeled as "Hazardous Drug Waste - Sharps". | Licensed Hazardous Waste Contractor. |
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to the safe handling and disposal of this compound waste.
1. Segregation at the Source:
-
Immediately upon generation, segregate this compound waste from all other waste streams (e.g., regular trash, biomedical waste, other chemical waste).
-
Use dedicated, color-coded, and clearly labeled waste containers as specified in the table above.
2. Container Management:
-
Ensure all waste containers are made of compatible materials, are in good condition, and have tightly sealing lids.
-
Keep containers closed at all times, except when adding waste.
-
Do not overfill containers; fill to no more than three-quarters of their capacity.
-
Store waste containers in a designated, secure accumulation area with secondary containment to prevent spills from reaching drains.
3. Labeling:
-
All waste containers must be accurately labeled. Use your institution's hazardous waste tags.
-
The label must include:
-
The full chemical name: "this compound Waste".
-
The words "Hazardous Waste".
-
A clear indication of the contents (e.g., "Trace Waste," "Sharps").
-
The date when waste was first added to the container.
-
4. Spill Management:
-
Ensure a cytotoxic drug spill kit is readily available in all areas where this compound is handled.
-
In the event of a spill:
-
Alert personnel in the area and restrict access.
-
Don appropriate PPE, including a respirator.
-
Contain and absorb the spill using materials from the spill kit (e.g., absorbent pads, sand).
-
Collect all cleanup materials into a "Bulk Contaminated Waste" container.
-
Decontaminate the area thoroughly with an appropriate cleaning agent.
-
Report the spill to your institution's Environmental Health and Safety (EHS) office.
-
5. Final Disposal:
-
All this compound waste must be disposed of through your institution's EHS office or a contracted licensed hazardous waste disposal company.
-
Do not attempt to transport hazardous waste personally. Schedule a pickup with the appropriate personnel.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.
References
Essential Safety and Logistics for Handling Bendamustine D4
For Immediate Action: In the event of exposure or spill, refer to the Emergency Protocols section.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Bendamustine D4. This compound is a deuterated form of Bendamustine, a cytotoxic agent. Due to its hazardous nature, strict adherence to safety protocols is mandatory to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with the following potential health effects:
-
Carcinogenicity: Suspected of causing cancer.
-
Reproductive Toxicity: May damage fertility or the unborn child.
-
Mutagenicity: Suspected of causing genetic defects.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. All PPE should be disposable and considered contaminated after use.
| PPE Category | Specifications | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978 compliant). The inner glove should be worn under the gown cuff, and the outer glove over the cuff. | Provides a barrier against skin contact and absorption. Double gloving offers additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs. | Protects against splashes and contamination of personal clothing. |
| Eye and Face Protection | Safety glasses with side shields or goggles. A full face shield should be worn when there is a risk of splashing. | Protects the eyes and face from accidental splashes of the substance. |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher should be used when handling the powder outside of a containment device (e.g., weighing) or during spill cleanup to prevent inhalation of airborne particles. | Minimizes the risk of inhaling hazardous particles. |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination. | Prevents tracking of contaminants outside the work area. |
Operational Plan: Handling and Preparation
1. Designated Area:
-
All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.
-
The work surface should be covered with a disposable, plastic-backed absorbent pad to contain any spills.
2. Reconstitution and Dilution:
-
Use Luer-Lok syringes and needles or other closed-system transfer devices (CSTDs) to reduce the risk of leaks and spills during solution preparation.
-
When reconstituting the lyophilized powder, slowly inject the diluent down the side of the vial to avoid aerosolization.
3. General Hygiene:
-
Wash hands thoroughly before and after handling the compound, even after removing gloves.
-
Do not eat, drink, or smoke in the designated handling area.
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations for hazardous waste.
1. Waste Segregation:
-
Sharps: Needles, syringes, and other sharp objects should be placed in a designated, puncture-proof, and clearly labeled sharps container for cytotoxic waste.
-
Contaminated PPE and Materials: Gloves, gowns, absorbent pads, and other contaminated materials should be disposed of in a dedicated, leak-proof, and clearly labeled cytotoxic waste container (often a yellow or red bin).
2. Waste Container Management:
-
Waste containers should be sealed when not in use and when three-quarters full.
-
The exterior of the waste container should be decontaminated before being removed from the handling area.
3. Final Disposal:
-
Cytotoxic waste must be disposed of through a licensed hazardous waste management service, typically involving high-temperature incineration.
Emergency Protocols
Spill Management:
-
Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.
-
Don PPE: Put on the appropriate PPE, including double gloves, a gown, eye/face protection, and a respirator.
-
Containment: Cover the spill with absorbent pads from a chemotherapy spill kit.
-
Cleaning: Clean the area from the outer edge of the spill towards the center. Use a deactivating agent if available, followed by a detergent and water.
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Flush the eye(s) with a large amount of water or an eyewash solution for at least 15 minutes, holding the eyelid(s) open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.
-
Seek Medical Attention: In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) for this compound to the healthcare provider.
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
